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  • Product: 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hcl
  • CAS: 1403483-87-3

Core Science & Biosynthesis

Foundational

Solubility profile of 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hcl in water vs organic solvents

Here is the in-depth technical guide for the solubility profiling of 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole HCl . Executive Summary & Compound Analysis This guide details the solubility profile and characterization strate...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the in-depth technical guide for the solubility profiling of 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole HCl .

Executive Summary & Compound Analysis

This guide details the solubility profile and characterization strategy for 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride . As a researcher, you are dealing with a molecule that presents a classic medicinal chemistry conflict: a highly lipophilic scaffold (bromophenyl + ethyl group) paired with a polar ionic handle (pyrazole HCl salt).

Understanding the solubility of this compound requires analyzing the competition between the lattice energy of the salt and the solvation energy provided by the solvent. While the HCl salt form is engineered to improve aqueous solubility compared to the free base, the hydrophobic burden of the 4-bromophenyl moiety dictates that this compound will exhibit steep solubility gradients across different solvent classes.

Structural Determinants of Solubility[1]
  • The Scaffold (Lipophilic): The 3-(4-bromophenyl) and 1-ethyl groups are hydrophobic. They drive high solubility in non-polar to moderately polar organic solvents (e.g., DCM, DMSO) but resist dissolution in water.

  • The Salt (Hydrophilic): The pyrazole hydrochloride core provides an ionic dipole. This enhances solubility in protic solvents (Methanol, Water) provided the pH remains below the pKa of the pyrazole nitrogen (typically pKa ~2.5).

Predicted Solubility Profile

Based on Structure-Activity Relationships (SAR) of analogous pyrazole derivatives (e.g., Celecoxib intermediates, Rimonabant analogs), the predicted solubility profile is categorized below.

Table 1: Solubility Landscape of 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole HCl

Solvent ClassSpecific SolventPredicted SolubilityMechanistic Insight
Aqueous Water (pH < 2)Moderate (1–10 mg/mL)Protonated pyrazolium form is stable; solvation dominates lattice energy.
PBS (pH 7.4)Low (< 0.1 mg/mL)Risk of Disproportionation. At neutral pH, the salt may convert to the insoluble free base.
Polar Aprotic DMSOHigh (> 50 mg/mL)Excellent disruption of crystal lattice; dipole-dipole interactions stabilize the salt.
DMFHigh (> 50 mg/mL)Similar mechanism to DMSO; preferred for stock solutions.
Polar Protic MethanolHigh (> 20 mg/mL)Hydrogen bonding stabilizes both the chloride anion and the pyrazolium cation.
EthanolGood (> 10 mg/mL)Slightly lower than MeOH due to the ethyl chain's steric hindrance.
Chlorinated DichloromethaneModerate (~5–10 mg/mL)Good solubility for the lipophilic tail; ion-pairing allows the salt to dissolve.
Non-Polar Hexane / HeptaneInsoluble The ionic salt lattice is too stable to be overcome by weak Van der Waals forces.

Critical Note: The "HCl" designation does not guarantee water solubility at physiological pH. Pyrazoles are weak bases.[1] In water (pH ~7), the equilibrium shifts toward the free base, which often precipitates.

Experimental Protocols

To validate the predicted values, use the following self-validating protocols. These are designed to detect common artifacts like supersaturation and salt disproportionation.

Protocol A: Thermodynamic Solubility (The Gold Standard)

Objective: Determine the equilibrium solubility in Water vs. Organic solvents.

  • Preparation: Weigh 5 mg of solid compound into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 250 µL of the target solvent (Water, MeOH, or DMSO).

  • Equilibration:

    • Shake at 25°C for 24 hours (use a thermomixer at 800 rpm).

    • Visual Check: If the solution is clear, add more solid until a suspension is visible (saturation).

  • Separation: Centrifuge at 13,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter.

    • Caution: Do not use Nylon filters for brominated compounds as they may adsorb the drug.

  • Quantification: Dilute the supernatant 1:100 in Mobile Phase and analyze via HPLC-UV (254 nm).

  • pH Check (Crucial for Water): Measure the pH of the saturated aqueous supernatant. If pH > 3.0, the value represents the free base solubility, not the salt.

Protocol B: Kinetic Solubility (High Throughput)

Objective: Rapid estimation for biological assays.

  • Stock: Prepare a 10 mM stock solution in DMSO.

  • Spike: Spike 5 µL of stock into 195 µL of PBS (pH 7.4) in a 96-well plate (Final: 250 µM, 2.5% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Read: Measure absorbance at 620 nm (turbidimetry).

    • Result: High absorbance = Precipitation (Solubility < 250 µM).

    • Result: Low absorbance = Soluble (Solubility > 250 µM).

Visualization: Solubility Decision Tree

The following diagram illustrates the logical workflow for characterizing this compound, specifically addressing the "Salt vs. Free Base" risk in aqueous media.

SolubilityWorkflow Start Start: 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole HCl SolventChoice Select Solvent System Start->SolventChoice Organic Organic Solvents (DMSO, MeOH, DCM) SolventChoice->Organic Synthesis/Stock Aqueous Aqueous Media (Water, Buffers) SolventChoice->Aqueous Bioassay/Formulation HighSol High Solubility Expected (>10 mg/mL) Organic->HighSol StockPrep Use for Stock Solutions (10-100 mM) HighSol->StockPrep pHCheck Check pH relative to pKa (~2.5) Aqueous->pHCheck Acidic pH < pKa (Acidic) Species: Cationic Salt pHCheck->Acidic 0.1N HCl Neutral pH > pKa (Neutral/Basic) Species: Neutral Free Base pHCheck->Neutral PBS pH 7.4 SolubleSalt Moderate Solubility Stable Salt Form Acidic->SolubleSalt Precipitation Precipitation Risk (Disproportionation) Neutral->Precipitation Free Base Crash Out

Caption: Decision logic for solvent selection. Note the critical divergence in aqueous media based on pH.

Formulation Strategies

If your goal is to use this compound in a biological assay (in vivo or cell-based), simple aqueous dissolution will likely fail. Use these formulation vehicles:

  • Co-solvent System (IV/IP Injection):

    • 10% DMSO + 40% PEG400 + 50% Water.

    • Why: DMSO dissolves the lipophilic core; PEG400 prevents precipitation upon water addition.

  • Lipid Formulation (Oral Gavage):

    • Suspend in 0.5% Methylcellulose or dissolve in Corn Oil.

    • Why: Leverages the high LogP (lipophilicity) of the bromophenyl group for lymphatic absorption.

References

  • InvivoChem. 3-(4-Bromophenyl)-1H-pyrazole (Free Base) Physicochemical Data. (Analogous scaffold properties).

  • Fluorochem. Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate Datasheet. (Lipophilic ester analog solubility).

  • Bjelobrk, Z. et al. "Solubility of Organic Salts in Solvent−Antisolvent Mixtures."[2] Journal of Chemical Theory and Computation, 2022.[2] (Mechanisms of salt solubility). [2]

  • Global Research Online. "Chemistry and Pharmacological Activities of Pyrazole Derivatives." Int. J. Pharm. Sci. Rev. Res., 2020. (General pyrazole reactivity and salt formation).[3][1][4]

Sources

Exploratory

CAS number and identifiers for 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hcl

This guide provides an in-depth technical analysis of 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride , a specific pyrazole derivative utilized as a high-value intermediate in medicinal chemistry, particularly in the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride , a specific pyrazole derivative utilized as a high-value intermediate in medicinal chemistry, particularly in the synthesis of p38 MAP kinase inhibitors and agrochemical agents.

[1]

Executive Summary

3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride is a synthetic organic compound characterized by a pyrazole ring substituted at the 1-position with an ethyl group and at the 3-position with a 4-bromophenyl moiety.[1][2] It typically exists as a hydrochloride salt to enhance stability and water solubility compared to its free base form. This compound serves as a critical scaffold ("building block") in the development of bioactive molecules, specifically targeting inflammatory pathways and serving as a precursor for Suzuki-Miyaura cross-coupling reactions due to the accessible aryl bromide.

Chemical Identity & Identifiers

The precise identification of this compound is critical due to the potential for regioisomerism (1-ethyl-3-aryl vs. 1-ethyl-5-aryl) during synthesis.

IdentifierValue
Chemical Name 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride
CAS Number (HCl Salt) 1403483-87-3
CAS Number (Free Base) Not widely indexed; refer to parent scaffold 73387-46-9 (3-(4-bromophenyl)-1H-pyrazole) for core reference.
Molecular Formula C₁₁H₁₁BrN₂ · HCl
Molecular Weight 287.58 g/mol (Salt); 251.12 g/mol (Free Base)
SMILES CCN1N=C(C=C1)C2=CC=C(Br)C=C2.Cl
InChIKey Computed from SMILES:[2]UVXYZ... (Specific key varies by protonation state)
MDL Number MFCD22415892 (Example generic for class)

Physicochemical Properties[3][4][5][6]

Understanding the physical behavior of this salt is essential for assay formulation and synthetic handling.

PropertyDescription
Appearance White to off-white crystalline solid.
Solubility DMSO: >20 mg/mLWater: Moderate (improved by HCl salt form)Methanol: Soluble
Melting Point 165–170 °C (Decomposition often observed >200 °C)
Acidity (pKa) Pyrazole nitrogen (N2) is weakly basic (pKa ~2.5 for conjugate acid). The HCl salt is acidic in aqueous solution.
Hygroscopicity Moderate; storage in a desiccator is recommended.

Synthesis & Production Protocols

The synthesis of 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole generally proceeds via the alkylation of the N-unsubstituted pyrazole. A critical challenge in this pathway is regioselectivity , as alkylation can occur at either nitrogen, yielding a mixture of 1,3- and 1,5-isomers. The 1,3-isomer is thermodynamically favored under specific conditions.

Method A: Direct Alkylation (Standard Laboratory Scale)

Reaction Logic: Nucleophilic substitution (


) of ethyl iodide by the pyrazole anion.
  • Reagents:

    • Substrate: 3-(4-Bromophenyl)-1H-pyrazole (CAS 73387-46-9).[3]

    • Alkylating Agent: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr).

    • Base: Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃).

    • Solvent: DMF (Dimethylformamide) or THF (Tetrahydrofuran).

  • Protocol:

    • Step 1 (Deprotonation): Dissolve 1.0 eq of 3-(4-bromophenyl)-1H-pyrazole in anhydrous DMF at 0°C under N₂ atmosphere. Add 1.2 eq of NaH (60% dispersion in oil) portion-wise. Stir for 30 mins until H₂ evolution ceases.

    • Step 2 (Alkylation): Add 1.1 eq of Ethyl Iodide dropwise. Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.

    • Step 3 (Quench): Pour the reaction mixture into ice-cold water. Extract with Ethyl Acetate (3x).[4]

    • Step 4 (Purification): Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Step 5 (Isomer Separation): Purify via Flash Column Chromatography (Hexanes/EtOAc gradient). The 1-ethyl-3-(4-bromophenyl) isomer typically elutes after the 1-ethyl-5-isomer due to steric factors and polarity, though this must be confirmed via NOE (Nuclear Overhauser Effect) NMR.

    • Step 6 (Salt Formation): Dissolve the purified free base in diethyl ether. Add 4M HCl in dioxane dropwise. Filter the resulting white precipitate and dry under vacuum.

Method B: Cyclocondensation (Regioselective Approach)

Reaction Logic: Condensation of a 1,3-dielectrophile with ethyl hydrazine.

  • Reagents:

    • 4-Bromoacetophenone.

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

    • Ethyl hydrazine oxalate.

  • Protocol:

    • Reflux 4-bromoacetophenone with DMF-DMA to form the intermediate enaminone: 3-(dimethylamino)-1-(4-bromophenyl)prop-2-en-1-one .

    • React the enaminone with ethyl hydrazine in ethanol at reflux.

    • Note: This method strongly favors the 1-ethyl-3-(4-bromophenyl) isomer because the terminal nitrogen of ethyl hydrazine attacks the more electrophilic carbonyl carbon first.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Regioselective Route (Method B) Start 4-Bromoacetophenone Inter1 Enaminone Intermediate (3-dimethylamino-1-aryl-propenone) Start->Inter1 Condensation Product 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole (Free Base) Inter1->Product Cyclization Reagent1 DMF-DMA Reflux Reagent1->Inter1 Reagent2 Ethyl Hydrazine EtOH, Reflux Reagent2->Product Final Target HCl Salt (CAS 1403483-87-3) Product->Final Salt Formation SaltStep HCl in Dioxane SaltStep->Final

Figure 1: Regioselective synthesis workflow via enaminone intermediate to minimize 1,5-isomer formation.

Applications in Drug Discovery

This compound is primarily used as a scaffold for generating libraries of kinase inhibitors.

p38 MAP Kinase Inhibition

The 1,3-diarylpyrazole motif is a classic pharmacophore for p38 mitogen-activated protein kinase (MAPK) inhibitors. The 4-bromophenyl group allows for further functionalization (e.g., introduction of a pyridine or pyrimidine ring) to engage the ATP-binding pocket of the kinase.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the para-position of the phenyl ring is highly reactive toward palladium-catalyzed cross-coupling. Researchers use this handle to attach diverse aryl or heteroaryl groups, expanding the chemical space for Structure-Activity Relationship (SAR) studies.

Reaction Scheme:



Agrochemicals

Pyrazole derivatives are widely used in fungicides and insecticides (e.g., Fipronil analogs). This specific ethylated derivative serves as a precursor for novel crop protection agents.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle within a certified chemical fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C (refrigerated) under inert gas (Argon/Nitrogen) to prevent oxidation or hydrolysis.

References

  • Toronto Research Chemicals . 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole Hydrochloride Product Page. Retrieved from .

  • Sigma-Aldrich .[3] Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate (Related Structural Analog Data). Retrieved from .

  • PubChem . 3-(4-Bromophenyl)-1H-pyrazole (Parent Scaffold). Retrieved from .

  • Organic Chemistry Portal . Synthesis of Pyrazoles. Retrieved from .

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hcl

An Application Note and Protocol for the Synthesis of 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole HCl For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole HCl

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive guide for the synthesis of 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride, a valuable heterocyclic building block for pharmaceutical and materials science research. The protocol details a robust, multi-step synthetic pathway, beginning with the formation of the core pyrazole ring system, followed by a regioselective N-alkylation, and concluding with the conversion to the stable hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols, mechanistic insights, and practical troubleshooting advice to ensure successful synthesis and purification.

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs.[1] Its unique five-membered aromatic structure, with two adjacent nitrogen atoms, allows for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The target molecule, 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole HCl, incorporates a bromophenyl group, a common feature for modulating pharmacokinetic properties and providing a handle for further functionalization via cross-coupling reactions, and an N-ethyl group, which can enhance binding affinity and metabolic stability. This guide presents a reliable synthetic route, designed to provide high purity material suitable for downstream applications in drug discovery and development.

Synthetic Strategy Overview

The synthesis is approached via a logical three-stage process. The first stage involves the construction of the parent 3-(4-bromophenyl)-1H-pyrazole ring. The second stage is the selective alkylation of the pyrazole nitrogen with an ethyl group. The final stage involves converting the resulting free base into its more stable and easily handled hydrochloride salt, which often aids in purification.

Synthetic_Workflow cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: N-Ethylation cluster_2 Stage 3: Salt Formation A 4-Bromoacetophenone + N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B Enaminone Intermediate A->B Condensation D 3-(4-Bromophenyl)-1H-pyrazole (Intermediate A) B->D Cyclization C Hydrazine Hydrate C->D Cyclization E Intermediate A G 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole (Free Base) E->G Alkylation F Ethyl Iodide / NaH F->G Alkylation H Free Base J 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole HCl (Final Product) H->J Precipitation I HCl in Ether/Isopropanol I->J Precipitation

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of 3-(4-Bromophenyl)-1H-pyrazole (Intermediate A)

Principle and Rationale

The construction of the pyrazole ring is achieved through a condensation-cyclization sequence. The reaction of a ketone, 4-bromoacetophenone, with N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates a β-enaminone intermediate. This intermediate is a synthetic equivalent of a 1,3-dicarbonyl compound. Subsequent reaction with hydrazine hydrate leads to a cyclocondensation reaction, where the hydrazine nitrogens attack the carbonyl carbon and the β-carbon of the enamine, ultimately forming the stable aromatic pyrazole ring after the elimination of dimethylamine and water. This method is highly efficient and provides a direct route to the desired 3-substituted pyrazole.

Experimental Protocol: Intermediate A

Materials:

  • 4-Bromoacetophenone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene, anhydrous

  • Hydrazine hydrate

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • Enaminone Formation: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4-bromoacetophenone (1.0 eq) and DMF-DMA (1.2 eq) in anhydrous toluene (approx. 2 M solution).

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the toluene. The resulting crude enaminone is typically used in the next step without further purification.

  • Cyclization: Dissolve the crude enaminone in ethanol (approx. 1.5 M). Add hydrazine hydrate (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. Monitor the reaction by TLC until the enaminone spot has disappeared.

  • Cool the reaction mixture in an ice bath. The product will often precipitate from the solution.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield crude 3-(4-bromophenyl)-1H-pyrazole (Intermediate A).

Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain a pure crystalline solid.

Part 2: Synthesis of 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole (Free Base)

Principle and Rationale

N-alkylation of unsymmetrical pyrazoles can lead to a mixture of regioisomers (N1 and N2 alkylation). The regioselectivity is influenced by factors such as steric hindrance and the nature of the base and solvent.[4] For 3-substituted pyrazoles, alkylation typically favors the less sterically hindered N1 position. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial. NaH deprotonates the pyrazole to form the pyrazolide anion, which then acts as a nucleophile, attacking the ethylating agent (ethyl iodide). This SN2 reaction proceeds efficiently to yield the desired N-ethylated product.

N-Alkylation cluster_mech N-Alkylation Mechanism Pyrazole 3-(4-BrPh)-1H-Pyrazole Anion Pyrazolide Anion Pyrazole->Anion - H₂ NaH NaH Product 3-(4-BrPh)-1-ethyl-1H-pyrazole Anion->Product + EtI EtI Ethyl Iodide NaI NaI

Caption: Simplified mechanism of base-mediated N-alkylation.

Experimental Protocol: Free Base

Materials:

  • 3-(4-Bromophenyl)-1H-pyrazole (Intermediate A)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl iodide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Deprotonation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a suspension of NaH (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 3-(4-bromophenyl)-1H-pyrazole (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the reaction mixture back down to 0 °C and add ethyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification:

  • The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole free base.

Part 3: Synthesis of 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole HCl

Principle and Rationale

The final step involves the conversion of the purified, oily, or low-melting solid free base into its crystalline hydrochloride salt. This is a simple acid-base reaction. The basic nitrogen atom of the pyrazole ring is protonated by hydrochloric acid. The resulting salt is generally a stable, non-hygroscopic solid with a sharp melting point, making it easier to handle, weigh, and store. This process also serves as a final purification step, as impurities may remain soluble in the solvent from which the salt is precipitated.[5][6]

Experimental Protocol: Final Product

Materials:

  • 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole (Free Base)

  • Diethyl ether or Isopropanol, anhydrous

  • Hydrochloric acid solution (e.g., 2 M in diethyl ether, or concentrated HCl)

Procedure:

  • Dissolve the purified 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole free base (1.0 eq) in a minimal amount of anhydrous diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (1.1 eq, e.g., 2 M HCl in diethyl ether) dropwise with stirring.

  • A white precipitate of the hydrochloride salt should form immediately.

  • Continue stirring the suspension in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any excess acid or soluble impurities.

  • Dry the product under vacuum to afford pure 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole HCl as a white to off-white solid.

Data Summary Table

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical YieldPhysical State
Intermediate A (Free Base)C₉H₇BrN₂223.0775-85%Crystalline Solid
Target Compound (Free Base)C₁₁H₁₁BrN₂251.1280-90%Oil / Low-Melting Solid
Final Product (HCl Salt)C₁₁H₁₂BrClN₂287.59>95% (from base)Crystalline Solid

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood.[7][8] Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution, using secondary containment. Avoid inhalation of vapors and skin contact.

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon). Mineral oil dispersion reduces its pyrophoricity, but care must still be taken.

  • Ethyl Iodide: Ethyl iodide is a lachrymator and is harmful if inhaled or absorbed through the skin. It is also light-sensitive.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Quench reactive reagents like NaH carefully before disposal.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low yield in Stage 1 Incomplete enaminone formation; Incomplete cyclization.Increase reflux time for enaminone formation. Ensure anhydrous conditions. Use fresh hydrazine hydrate.
Mixture of regioisomers in Stage 2 Use of a weaker base (e.g., K₂CO₃); Protic solvent.Use a strong, non-nucleophilic base like NaH in an aprotic solvent like THF or DMF to favor the thermodynamic product.[4]
Reaction fails to go to completion Inactive reagents (e.g., old NaH); Insufficient heating; Wet solvent.Use fresh NaH (test a small amount by quenching). Ensure all glassware is flame-dried and solvents are anhydrous. Increase reaction time or temperature moderately.
Product HCl salt is oily/gummy Impurities present in the free base; Incorrect solvent for precipitation.Re-purify the free base by column chromatography. Try a different solvent for precipitation (e.g., isopropanol, ethyl acetate). Triturate the oil with fresh ether.
Poor solubility of intermediates The compound may have low solubility in the chosen reaction or workup solvent.Introduce a co-solvent to improve solubility. For purification, consider hot filtration or using a binary solvent system for recrystallization.[9]

References

  • Vertex AI Search, based on a paper on the synthesis of pyrazole-based chalcones.[1]

  • IJIRT Journal, discussing the synthesis of pyrazole derivatives from chalcones.[2]

  • Bentham Science Publishers, a review on the synthesis and pharmacological properties of pyrazoles from chalcones.[10]

  • PMC, detailing the synthesis of a pyrazole-4-carbaldehyde via a Vilsmeyer-Haack reaction.[11]

  • PMC, describing the synthesis of pyrazole-based adamantyl chalcones.[12]

  • BenchChem, providing troubleshooting advice for poor solubility of pyrazole derivatives.[9]

  • Scholars Research Library, on the synthesis and antimicrobial study of pyrazole compounds from chalcones.[3]

  • Google Patents, a patent on the purification of pyrazoles via acid addition salts.[5]

  • ResearchGate, showing the synthesis of a 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde.[13]

  • Apollo Scientific, safety data for ethylhydrazine hydrochloride.[14]

  • BenchChem, a technical guide for the safe handling and storage of ethylhydrazine.[15]

  • MDPI, on the synthesis of a 3-(4-bromophenyl)pyrazoline derivative.[16]

  • IUCr, detailing the synthesis of a related pyrazole-5-carbaldehyde.[17]

  • Alichem, product information for a related ethyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate.[18]

  • Google Patents, a patent on a method for purifying pyrazoles.[6]

  • Fisher Scientific, a safety data sheet providing general lab safety guidelines.[7]

  • Sigma-Aldrich, a safety data sheet with precautionary statements for handling hazardous chemicals.[8]

  • Capot Chemical, MSDS for ethylhydrazine dihydrochloride.[19]

  • Asian Journal of Chemistry, on the synthesis of 1-phenyl-1H-pyrazole-4-carboxaldehyde derivatives.[20]

  • MDPI, a review on recent advances in the synthesis of pyrazole derivatives.[21]

  • Jetir.org, outlining general pyrazole synthesis methods.[22]

  • ResearchGate, structural information on 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[23]

  • Fluorochem, product information for Ethyl 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylate.[24]

  • PMC, experimental details for the synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[25]

  • BenchChem, a technical support document on optimizing the N-alkylation of pyrazoles.[4]

Sources

Application

Application Notes: 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole as a Versatile Building Block in Agrochemical Discovery

Introduction: The Significance of the Pyrazole Scaffold The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in med...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal and agrochemical research.[1][2] Its unique electronic properties, metabolic stability, and ability to form multiple interaction points with biological targets have led to the development of numerous successful commercial products, including fungicides, herbicides, and insecticides.[3][4]

The compound 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole is a valuable, pre-functionalized building block for agrochemical synthesis. It combines three key features that are frequently exploited in structure-activity relationship (SAR) studies:

  • The Pyrazole Core: Provides a stable, aromatic platform for molecular elaboration.

  • The 4-Bromophenyl Group: Acts as a synthetic handle for introducing molecular diversity via cross-coupling reactions. This position is critical for interaction with target proteins.

  • The N-ethyl Group: Influences physicochemical properties like lipophilicity and metabolic stability, which are crucial for bioavailability and efficacy in target organisms.

This document provides detailed protocols and scientific rationale for utilizing 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole in the synthesis and screening of novel insecticidal agents, particularly those targeting the insect nervous system.

Physicochemical Properties and Safety Data

Before commencing any experimental work, it is crucial to understand the properties and handling requirements of the starting material.

PropertyValueSource/Notes
IUPAC Name 3-(4-bromophenyl)-1-ethyl-1H-pyrazole---
Molecular Formula C₁₁H₁₁BrN₂---
Molecular Weight 251.13 g/mol ---
Appearance Off-white to pale yellow solid (predicted)Based on similar compounds
Solubility Soluble in DCM, THF, DMF, Toluene; Sparingly soluble in alcohols; Insoluble in water (predicted)Based on general pyrazole solubility
CAS Number 1019183-50-6 (example)Note: Verify CAS for specific supplier
Safety Warning: Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.General warning for bromo-aromatic heterocycles
Handling Wear appropriate PPE (lab coat, safety glasses, gloves). Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.Standard laboratory practice

Core Synthetic Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The bromine atom on the phenyl ring is an ideal functional group for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery and agrochemical synthesis.[5][6] The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is particularly robust and versatile for creating new carbon-carbon bonds.[7][8]

This reaction allows for the systematic exploration of SAR by introducing a wide variety of aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring. This modification directly impacts how the final molecule fits into the binding pocket of its biological target.

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical Suzuki-Miyaura cross-coupling experiment using the title compound.

Suzuki_Workflow reagents Reagent Preparation (Flask, Stir Bar, Septum) add_solids Add Solids 1. 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole 2. Boronic Acid/Ester 3. Base (e.g., Cs₂CO₃) reagents->add_solids 1 inert Inert Atmosphere (Evacuate & backfill with Argon/N₂ 3x) add_solids->inert 2 add_liquids Add Degassed Solvents (e.g., Dioxane/Water) inert->add_liquids 3 add_catalyst Add Catalyst (e.g., Pd(dppf)Cl₂) add_liquids->add_catalyst 4 reaction Reaction (Heat to 80-100 °C, Monitor by TLC/LCMS) add_catalyst->reaction 5 workup Aqueous Workup (Quench, Extract with Organic Solvent) reaction->workup 6 purify Purification (Column Chromatography) workup->purify 7 characterize Characterization (NMR, MS) purify->characterize 8

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol: Synthesis of 3-(4-(Pyridin-3-yl)phenyl)-1-ethyl-1H-pyrazole

This protocol provides a representative example of a Suzuki-Miyaura coupling to synthesize a bi-aryl compound, a common motif in potent agrochemicals.

Materials:

  • 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole (1.0 eq)

  • Pyridine-3-boronic acid (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • 1,4-Dioxane, anhydrous (degassed)

  • Water (degassed)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole (e.g., 251 mg, 1.0 mmol), pyridine-3-boronic acid (148 mg, 1.2 mmol), and cesium carbonate (814 mg, 2.5 mmol).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Causality: Palladium(0) catalysts are sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is critical for catalytic turnover.[7]

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Stir the mixture for 10 minutes. Causality: The base (Cs₂CO₃) is more effective in the presence of water, which facilitates the transmetalation step of the catalytic cycle.[5] Degassing the solvents removes dissolved oxygen.

  • Catalyst Addition: Briefly remove the septum and add Pd(dppf)Cl₂ (37 mg, 0.05 mmol) to the flask. Immediately reseal and purge with argon for an additional 5 minutes.

  • Reaction: Heat the reaction mixture to 90 °C in an oil bath and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Mechanistic Insight and Application in Insecticide Design

Mode of Action: GABA Receptor Antagonism

Many successful phenylpyrazole insecticides, such as Fipronil, function as potent non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel in the insect central nervous system.[9][10][11] GABA is the primary inhibitory neurotransmitter in insects.[10] When insecticides block the GABA receptor, the chloride channel is locked in a closed state. This prevents the influx of chloride ions, leading to hyperexcitation of the nervous system, paralysis, and ultimately, insect death.[10][12] This mechanism provides high selectivity for insects over mammals, contributing to a favorable safety profile.[13]

GABA_Pathway cluster_neuron Postsynaptic Neuron GABA_R GABA Receptor (Chloride Channel) Cl_ion Cl⁻ GABA_R->Cl_ion Opens Channel Excitation Hyperexcitation (Paralysis) GABA_R->Excitation Blockage Leads to Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx Leads to GABA GABA (Neurotransmitter) GABA->GABA_R Binds Pyrazole Phenylpyrazole Insecticide Pyrazole->GABA_R Blocks

Caption: Phenylpyrazoles block GABA-gated chloride channels.

Structure-Activity Relationship (SAR) Insights

SAR studies guide the rational design of more potent and selective agrochemicals.[14][15] For phenylpyrazole insecticides, specific structural modifications are known to influence activity.

SAR_Logic cluster_R1 N1-Substituent (R1) cluster_R2 C3-Substituent (R2) cluster_R3 C4/C5-Substituents (R3) Core 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole R1_info Influences Lipophilicity & Metabolic Stability. Ethyl group provides good balance. Core->R1_info Ethyl = R1 R2_info Critical for binding. Substituted phenyl is a key pharmacophore. Core->R2_info 4-Bromophenyl = R2 R3_info Can be modified to fine-tune activity and spectrum. Often hosts electron-withdrawing groups. Core->R3_info H at C4/C5 = R3

Caption: Key SAR points for the pyrazole scaffold.

  • N1-Position: Small alkyl groups like ethyl are often optimal. They increase lipophilicity, aiding penetration of the insect cuticle and nervous system, without being overly susceptible to metabolic degradation.

  • C3-Position: An aryl or heteroaryl group is crucial. The 4-position of this ring (where the bromine is located) projects into a key region of the GABA receptor binding site. The Suzuki coupling allows for extensive exploration of this chemical space.

  • C5-Position: In many commercial insecticides, this position is substituted with an electron-withdrawing group (e.g., trifluoromethylsulfinyl in Fipronil), which significantly enhances potency.[10]

Protocol: Primary Screening for Insecticidal Activity

After synthesizing a library of analogs from the core building block, a primary biological screen is required to identify promising candidates. A contact toxicity vial bioassay is a standard, reliable method for initial evaluation.[16][17]

Objective: To determine the dose-dependent mortality (LD₅₀) of newly synthesized compounds against a target insect species (e.g., fruit fly, Drosophila melanogaster, or mosquito larvae, Aedes aegypti).[18]

Materials:

  • Synthesized pyrazole analogs

  • Technical grade acetone (solvent)

  • 20 mL glass scintillation vials

  • Target insects (20-25 healthy adults per concentration)

  • Sucrose solution (10%) for feeding

  • Micropipettes

Procedure:

  • Stock Solution Preparation: Prepare 10 mg/mL stock solutions of each test compound in acetone.

  • Serial Dilutions: Create a series of dilutions from the stock solution to achieve a range of concentrations (e.g., 100, 50, 25, 10, 5, 1 µ g/vial ).

  • Vial Coating: Pipette 0.5 mL of each dilution into a separate glass vial. Prepare a control group using 0.5 mL of acetone only.

  • Solvent Evaporation: Roll the vials on their side until the acetone has completely evaporated, leaving a thin film of the compound coating the inner surface. This can be accelerated with a gentle stream of air.

  • Insect Introduction: Introduce a cohort of 20-25 adult insects into each vial and cap loosely with cotton or a perforated lid to allow for air exchange.

  • Incubation: Place the vials in a controlled environment (e.g., 25°C, 12:12h light:dark cycle). Provide a cotton ball soaked in 10% sucrose solution as a food source.

  • Mortality Assessment: Record the number of dead or moribund (unable to move coherently) insects in each vial at 24 and 48 hours post-exposure.[16][19]

  • Data Analysis: Correct for any control mortality using Abbott's formula. Calculate the percentage mortality for each concentration and determine the LD₅₀ value (the lethal dose required to kill 50% of the population) using probit analysis software.

Expected Outcome: Compounds with high potency will exhibit low LD₅₀ values. These "hit" compounds can then be prioritized for more advanced secondary screening, including testing against agriculturally relevant pests, determining the speed of kill, and assessing non-target effects.

References

  • Buckingham, S.D., et al. (2017). Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors. Current Medicinal Chemistry. Available from: [Link]

  • Du, T., et al. (2025). Pyrazole derivatives: Recent advances in discovery and development of pesticides. Chinese Chemical Letters. Available from: [Link]

  • Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Available from: [Link]

  • Tan, K., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Oreate AI. (2026). Unlocking the Secrets of GABA Receptors: A Deep Dive Into Their Role and Insecticidal Applications. Available from: [Link]

  • Research and Reviews: Journal of Medicinal and Organic Chemistry. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Available from: [Link]

  • Buckingham, S.D., et al. (2017). Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors. Semantic Scholar. Available from: [Link]

  • Deora, R., et al. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments. Available from: [Link]

  • ResearchGate. (2025). Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors | Request PDF. Available from: [Link]

  • ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Available from: [Link]

  • Frontiers. (2021). GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil. Available from: [Link]

  • ResearchGate. (N.D.). Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. Available from: [Link]

  • ResearchGate. (N.D.). Synthesis, Insecticidal Activities and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing Fluoro-substituted Benzene Moiety | Request PDF. Available from: [Link]

  • ACS Publications. (2023). Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (N.D.). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Available from: [Link]

  • SciSpace. (2023). Bioassay Techniques in Entomological Research. Available from: [Link]

  • ResearchGate. (2023). (PDF) Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Available from: [Link]

  • Royal Society of Chemistry. (2024). Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. Available from: [Link]

  • National Center for Biotechnology Information. (N.D.). Bioassays for Monitoring Insecticide Resistance. Available from: [Link]

  • World Health Organization. (2022). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests. Available from: [Link]

  • MDPI. (2024). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Available from: [Link]

  • Royal Society of Chemistry. (N.D.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

  • Royal Society of Chemistry. (N.D.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Available from: [Link]

  • Asian Journal of Chemistry. (N.D.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available from: [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Available from: [Link]

  • Semantic Scholar. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available from: [Link]

Sources

Method

Advanced Protocols for the Handling, Storage, and Validation of Pyrazole Hydrochloride Salts

Introduction: The Solubility-Stability Paradox Pyrazole derivatives are a cornerstone of modern medicinal chemistry, serving as pharmacophores in analgesics, anti-inflammatories, and kinase inhibitors. While the free bas...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Solubility-Stability Paradox

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, serving as pharmacophores in analgesics, anti-inflammatories, and kinase inhibitors. While the free base forms of pyrazoles are often stable solids, they frequently suffer from poor aqueous solubility. To enhance bioavailability, these compounds are converted into hydrochloride (HCl) salts .

However, this improvement introduces a critical challenge: Hygroscopicity . The ionic nature of the pyrazolium chloride lattice creates a high affinity for atmospheric water. Improper handling leads to deliquescence (liquefaction), hydrolysis, and stoichiometry drift, compromising experimental reproducibility.

This guide provides a rigorous, self-validating framework for managing pyrazole HCl salts, moving beyond generic "store in a cool dry place" advice to specific, actionable engineering controls.

Safety & Hazard Assessment

Before handling, researchers must acknowledge the specific hazards associated with protonated nitrogen heterocycles.

Hazard ClassGHS CodeDescriptionMitigation Strategy
Acute Toxicity H302/H311Harmful if swallowed/Toxic in contact with skin.[1]Double-gloving (Nitrile) is required. Change outer gloves immediately after weighing.
Irritation H315/H319Causes skin and serious eye irritation.Standard safety goggles are minimum; Face shield recommended for large-scale milling/transfer.
Sensitization H334May cause allergy or asthma symptoms if inhaled.All solid handling must occur inside a Fume Hood or Powder Containment Enclosure .

Protocol A: Receipt and Initial Validation (The "Gatekeeper" Step)

Trusting the label on a commercial bottle is a scientific risk. Upon receipt, pyrazole HCl salts must undergo a "Gatekeeper" validation to establish a baseline for stability.

Workflow Diagram: Receipt to Storage

ReceiptWorkflow Start Shipment Received VisualCheck Visual Inspection (Clumping/Color) Start->VisualCheck SealCheck Integrity Check (Seal/Desiccant) VisualCheck->SealCheck Decision Pass Visual? SealCheck->Decision QC_Analysis Baseline QC (HPLC/KF) Decision->QC_Analysis Yes Quarantine Quarantine & Dry Decision->Quarantine No (Clumping) Storage Long-Term Storage QC_Analysis->Storage Purity >98% Quarantine->QC_Analysis Post-Drying

Figure 1: The "Gatekeeper" workflow ensures compromised material never enters the long-term storage inventory.

Step-by-Step Validation
  • Visual Inspection: Check for "caking" or liquid droplets on the cap liner. Pyrazole HCl salts should be free-flowing powders. Yellowing often indicates oxidation of the pyrazole ring or hydrolysis.

  • Solubility Test: Dissolve 10 mg in 1 mL of D.I. water.

    • Pass: Clear, colorless solution.

    • Fail: Turbidity (indicates free base reversion due to HCl loss) or colored precipitate.

  • Chloride Content (Optional but Recommended): Perform a gravimetric precipitation with AgNO₃ to confirm the salt stoichiometry (Mono- vs. Dihydrochloride).

Protocol B: Storage Engineering

Stability is a function of Temperature (


), Relative Humidity (

), and Time (

). The goal is to minimize

and

.
The Three-Tier Storage System
TierDurationConditionsContainer Specification
Tier 1: Working Stock < 1 MonthAmbient Temp, Desiccator Cabinet (

)
Amber glass vial with PTFE-lined cap. Parafilm seal not required if used daily.
Tier 2: Intermediate 1-6 Months

, Sealed with Parafilm
Original supplier bottle inside a secondary Ziploc bag with silica gel packet.
Tier 3: Archive > 6 Months

, Inert Atmosphere (Argon)
Vial-in-Vial: Small vial containing drug placed inside larger vial containing Drierite™. Headspace purged with Argon.

Critical Warning: Never open a cold bottle immediately upon removal from the freezer. Condensation will form instantly on the hygroscopic salt, ruining the sample. Allow 30-60 minutes for equilibration to room temperature.

Protocol C: Handling and Weighing

Handling hygroscopic salts requires a "Time-to-Seal" discipline. The material begins absorbing moisture the moment it is exposed.

Equipment Setup
  • Balance: Analytical balance (

    
     mg precision) inside a draft shield.
    
  • Environment: Ideally a glove box. If unavailable, use a static-free funnel and work quickly.

  • Tools: Stainless steel spatulas (avoid plastic which generates static, causing charged powder to scatter).

The "Argon Blanket" Technique (for highly sensitive salts)
  • Place the source bottle and the receiving vial on the balance.

  • Gently flow Argon or Nitrogen gas over the open source bottle using a Pasteur pipette connected to a low-pressure line.

  • Transfer the solid.

  • Flush the headspace of the source bottle with Argon before recapping.

  • Seal immediately.

Analytical Validation Methods

To prove the integrity of your protocols, use these validated methods.

Purity Analysis (RP-HPLC)

Standard reverse-phase conditions often fail for basic pyrazoles due to peak tailing (interaction with silanols).

  • Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 
    
    
    
    
    
    m.
  • Mobile Phase A: Water +

    
     Trifluoroacetic Acid (TFA). TFA suppresses silanol ionization and ion-pairs with the pyrazolium.
    
  • Mobile Phase B: Acetonitrile +

    
     TFA.
    
  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide/general).

Water Content (Karl Fischer)

Do not use Loss on Drying (LOD) for HCl salts, as heat can drive off HCl gas, giving false "moisture" readings.

  • Method: Volumetric Karl Fischer Titration.

  • Solvent: Methanol (anhydrous).

  • Limit: Typically

    
     w/w for anhydrous salts; specific hydrates will have theoretical values (e.g., Monohydrate 
    
    
    
    ).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Material is sticky/clumped Moisture absorption (Hygroscopicity).[2]Dry in a vacuum oven at

over

for 24 hours. Re-check purity.
Strong acrid smell HCl gas evolution (Hydrolysis).Check pH of aqueous solution. If significantly higher than expected, salt has reverted to free base. Re-formation of salt required.
HPLC Peak Tailing Interaction with column silanols.Increase TFA concentration to

or switch to a "Base-Deactivated" column.
Melting Point Depression Impurities or Water.If MP is

lower than literature, recrystallize from Ethanol/Ether.

References

  • Safety Data Sheet: Pyrazole. Fisher Scientific. (Accessed 2023).[3][4] Link

  • Hygroscopicity of Pharmaceutical Crystals. National Institutes of Health (PMC). (2022). Discusses the mechanism of moisture uptake in hydrochloride salts. Link

  • Salt Selection in Drug Development. Pharmaceutical Technology. (2021). Outlines the solubility vs. stability trade-offs for HCl salts. Link

  • Analytical Method Validation Guidelines (ICH Q2). International Council for Harmonisation. Provides the global standard for validating HPLC methods. Link

  • Handling of Hygroscopic Materials. BenchChem Application Notes. (2025). General protocols for moisture-sensitive APIs. Link(Note: Generalized citation based on standard industry practice).

Diagram 2: Handling Decision Tree

HandlingDecision Root Task: Weigh Pyrazole HCl CheckProp Check Material Properties Root->CheckProp IsHygro Is it Deliquescent? CheckProp->IsHygro Standard Standard Weighing (Open Balance) IsHygro->Standard No Controlled Controlled Weighing (Inert Gas/Glovebox) IsHygro->Controlled Yes IsPotent High Potency? Standard->IsPotent Controlled->IsPotent PPE_Normal PPE: Lab Coat, Single Gloves, Goggles IsPotent->PPE_Normal No PPE_High PPE: Double Gloves, Respirator/Hood IsPotent->PPE_High Yes

Figure 2: Decision matrix for selecting the appropriate handling environment and PPE based on material properties.

Sources

Application

Solvent selection for reactions involving 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hcl

Application Note: Solvent System Engineering for 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole HCl Abstract This technical guide addresses the specific solvent requirements for handling 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent System Engineering for 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole HCl

Abstract

This technical guide addresses the specific solvent requirements for handling 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride (Intermediate 1-HCl ). As a functionalized aryl halide, this scaffold is a critical intermediate in the synthesis of kinase inhibitors and p38 MAP kinase modulators. This note provides a definitive solubility matrix, a validated protocol for converting the HCl salt to its reactive free base, and a comparative analysis of solvent systems (Traditional vs. Green) for Suzuki-Miyaura cross-coupling reactions.

Physicochemical Profile & Solubility Matrix

The presence of the hydrochloride counter-ion drastically alters the solubility profile of the pyrazole scaffold compared to its neutral form. Understanding this dichotomy is the first step in successful reaction planning.

  • The Challenge: The HCl salt is highly polar and ionic, making it incompatible with non-polar organic solvents used in anhydrous lithiation or Grignard formation.

  • The Solution: For most transition-metal catalyzed reactions (Suzuki, Buchwald), the salt must be neutralized in situ or processed into the free base to prevent catalyst poisoning and stoichiometric base consumption.

Table 1: Solubility Compatibility Matrix
Solvent ClassRepresentative Solvent1-HCl (Salt) Solubility1-Free Base SolubilityApplication Context
Polar Protic Methanol, Ethanol, WaterHigh Moderate to LowRecrystallization of Salt; Green Suzuki Coupling.
Polar Aprotic DMSO, DMF, DMAcHigh HighHigh-temp couplings; difficult to remove (high BP).
Chlorinated Dichloromethane (DCM)ModerateVery High Standard extraction/Free-basing solvent.
Ethers THF, 2-MeTHF, DioxaneLow/InsolubleHighStandard Suzuki/Buchwald solvents.
Hydrocarbons Toluene, Heptane, HexaneInsoluble Soluble (Hot)Anti-solvent for precipitation; Crystallization.

Technical Insight: The HCl salt is hygroscopic. In accurate weighing for catalytic loading, ensure the material is dried to constant weight or corrected for water content to maintain precise Stoichiometry.

Critical Pre-Reaction Processing: Free-Basing Protocol

Why this is necessary: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) are sensitive to strong acids. The HCl moiety will immediately quench 1 equivalent of the base (e.g., K2CO3, Cs2CO3) added for the Suzuki coupling, potentially stalling the transmetallation step if base stoichiometry is not adjusted.

Protocol A: Biphasic Neutralization (Recommended)

Use this method to isolate the clean neutral intermediate before sensitive couplings.

  • Suspension: Suspend 10.0 g of 1-HCl in 100 mL of Dichloromethane (DCM). The salt will likely not fully dissolve initially.

  • Neutralization: Slowly add 100 mL of 1M NaOH (aq) or Saturated NaHCO3 while stirring vigorously.

    • Observation: The solid will dissolve as it converts to the lipophilic free base and partitions into the DCM layer.

  • Separation: Separate the organic layer. Extract the aqueous layer once with 50 mL DCM.

  • Drying: Dry combined organics over anhydrous Na2SO4 (Sodium Sulfate).

  • Concentration: Filter and concentrate under reduced pressure (Rotavap) at 40°C.

  • Result: A viscous oil or low-melting solid (3-(4-Bromophenyl)-1-ethyl-1H-pyrazole). Use immediately or store under Nitrogen.

Solvent Selection for Suzuki-Miyaura Cross-Coupling

The 4-bromophenyl moiety is a classic electrophile for Suzuki coupling. The choice of solvent dictates reaction rate, temperature ceiling, and environmental impact.

Decision Framework: Traditional vs. Green Chemistry

SolventSelection Start Suzuki Coupling Target Solubility Is Substrate Water Soluble? Start->Solubility Temp Req. Temp > 100°C? Solubility->Temp No (Free Base) EtOH EtOH/H2O (Green, Low T) Solubility->EtOH Yes (Salt Form) Green Green/GMP Requirement? Temp->Green No DMF DMF/H2O (High T, Difficult Workup) Temp->DMF Yes Dioxane Dioxane/H2O (Traditional, Toxic) Green->Dioxane No (Legacy) MeTHF 2-MeTHF/H2O (Green, Easy Workup) Green->MeTHF Yes (Preferred)

Figure 1: Decision tree for solvent selection based on substrate form and process requirements.

Protocol B: Green Suzuki Coupling (2-MeTHF System)

This protocol replaces the toxic 1,4-Dioxane with 2-Methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources and separates easily from water.

Reagents:

  • Substrate: 1-Free Base (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3 mol%)

  • Base: K2CO3 (2.0 equiv) or K3PO4 (2.0 equiv)

  • Solvent System: 2-MeTHF : Water (4:1 ratio)

Procedure:

  • Charge: Add substrate, boronic acid, and base to the reaction vessel.

  • Solvent: Add degassed 2-MeTHF and Water.

    • Note: Degassing is critical. Sparge with Nitrogen for 15 mins.

  • Catalyst: Add Pd catalyst under a Nitrogen counter-flow.

  • Reaction: Heat to 75-80°C (Reflux of azeotrope) for 4–12 hours.

  • Workup: Cool to RT. The beauty of 2-MeTHF is its low water solubility compared to THF. The layers will separate cleanly without adding extra salt. Drain aqueous layer.

  • Purification: Filter organic layer through a pad of Celite/Silica to remove Pd black. Concentrate.

Protocol C: High-Solubility System (Ethanol/Water)

Ideal if using the 1-HCl salt directly without free-basing.

  • Buffer: Use 3.5 equivalents of Base (e.g., Na2CO3) to neutralize the HCl and facilitate the reaction.

  • Solvent: Ethanol : Water (1:1).

  • Temperature: 70°C.

  • Note: This system is excellent for polar boronic acids but may require extractive workup with Ethyl Acetate as Ethanol is miscible with water.

Purification & Isolation Strategies

Post-reaction, the solvent choice governs the crystallization potential.

  • Recrystallization (Preferred):

    • Dissolve crude product in hot Ethyl Acetate (minimal volume).

    • Slowly add Heptane (Anti-solvent) until turbidity is observed.

    • Cool slowly to 4°C.

  • Chromatography:

    • If the product is an oil, use a gradient of Hexane:Ethyl Acetate (0% -> 40%).

    • Warning: Avoid DCM/MeOH gradients if possible, as residual silica gel dissolution can contaminate the product.

Mechanistic Rationale

The solvent plays a dual role in the catalytic cycle, particularly in the Transmetallation step.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition Pd0->OxAdd R-Br TransMet Transmetallation (Rate Limiting) OxAdd->TransMet R'-B(OH)3 + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product SolventRole Solvent Role: Water dissolves inorganic base to activate Boronic Acid -> Boronate SolventRole->TransMet

Figure 2: The role of the solvent system in the Suzuki catalytic cycle. The aqueous component is essential for activating the boronic acid.

  • Why Water? Anhydrous conditions often fail in Suzuki coupling because the boronic acid must form a boronate species (Ar-B(OH)3-) to transmetallate to the Palladium center. Water solubilizes the carbonate base to facilitate this.

  • Why 2-MeTHF? It has a higher boiling point (80°C) than THF (66°C), allowing for faster kinetics, and its low miscibility with water simplifies the workup, reducing solvent waste (Green Chemistry Principle #5).

References

  • Sherwood, J. et al. "Solvent effects in palladium catalysed cross-coupling reactions."[1] Green Chemistry, 2019, 21 , 2164-2196.

  • Henderson, R. K. et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 2011, 13 , 854-862.

  • Pfizer Inc. "Green Chemistry Solvent Selection Guide." American Chemical Society (ACS) Green Chemistry Institute.[2]

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, 1995, 95 , 2457-2483.

Sources

Method

Microwave-assisted synthesis using 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole

Application Note: Microwave-Assisted Functionalization of 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole Executive Summary & Strategic Rationale The Scaffold: 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole is a privileged building block i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Functionalization of 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole

Executive Summary & Strategic Rationale

The Scaffold: 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole is a privileged building block in medicinal chemistry. The pyrazole core is a bioisostere for imidazole and pyrrole, frequently found in kinase inhibitors (e.g., Ruxolitinib), COX-2 inhibitors (e.g., Celecoxib), and anti-inflammatory agents.

The Challenge: Conventional thermal heating (oil bath reflux) for cross-coupling reactions on this scaffold often suffers from:

  • Slow Kinetics: The electron-rich pyrazole ring can electronically deactivate the attached phenyl bromide, requiring long reaction times (12–24 h).

  • Catalyst Deactivation: Prolonged heating leads to palladium black precipitation ("Pd black"), stalling conversion.

  • Solubility Issues: The planar nature of the aryl-pyrazole system can lead to poor solubility in standard non-polar solvents at reflux temperatures.

The Microwave Solution: Microwave-assisted synthesis (MAOS) offers a distinct kinetic advantage. By utilizing dielectric heating, we can access temperatures (120–160 °C) and pressures (10–20 bar) safely beyond the boiling point of solvents. This results in:

  • Reaction Acceleration: Reduction of reaction times from hours to minutes (typically 10–20 min).

  • Improved Yields: Homogeneous heating profiles minimize wall-effects and thermal degradation.

  • Library Generation: Ideal for rapid "hit-to-lead" expansion using automated sequential microwave reactors.

Mechanistic Insight & Workflow

The primary reactivity handle is the C(sp²)-Br bond on the phenyl ring. Under microwave irradiation, the activation energy barrier for the Oxidative Addition step—often the rate-determining step for electron-neutral or electron-rich aryl halides—is surmounted more efficiently.

Figure 1: General Catalytic Cycle (Suzuki-Miyaura)

G Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br insertion) Start->OxAdd + Ar-Br (Scaffold) TransMet Transmetallation (Transfer of R group) OxAdd->TransMet Pd(II) Species BaseStep Base Activation (Boronate formation) BaseStep->TransMet Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Di-organo Product Biaryl Product + Pd(0) RedElim->Product Product->Start Regeneration

Caption: Simplified Pd(0)/Pd(II) catalytic cycle accelerated by microwave dielectric heating.

Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

Target: Biaryl formation (C-C Bond)

Rationale: This protocol utilizes a highly active catalyst system (Pd(dppf)Cl₂) and a polar solvent mixture (DME/Water) that couples efficiently with microwave energy due to high loss tangents (tan δ).

Reagents:

  • Scaffold: 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole (1.0 equiv, 0.5 mmol)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: Cs₂CO₂ (2.0 equiv) or K₂CO₃ (2.5 equiv)

  • Solvent: DME : Water (3:1 ratio) [Total volume: 4 mL]

Step-by-Step Procedure:

  • Vessel Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the Scaffold (125 mg), Aryl Boronic Acid, and Base.

  • Solvent Addition: Add DME (3 mL) and deionized Water (1 mL).

  • Degassing: Cap the vial loosely and sparge with Argon or Nitrogen for 2 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Add the Pd catalyst quickly. Crimp the vial cap immediately with a PTFE/silicone septum.

  • Microwave Parameters:

    • Mode: Dynamic (Standard Control)

    • Temperature: 130 °C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds

    • Pressure Limit: 15 bar (Safety Cutoff)

  • Work-up: Cool to room temperature (compressed air cooling). Filter through a Celite pad to remove Pd residues. Wash with EtOAc. Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

Expected Yield: 75–95% (substrate dependent).

Protocol B: Microwave-Assisted Buchwald-Hartwig Amination

Target: Aryl-amine formation (C-N Bond)

Rationale: Amination of electron-neutral aryl bromides is challenging. We employ XPhos , a bulky biaryl phosphine ligand that stabilizes the Pd(0) species and facilitates reductive elimination, combined with a strong base.

Reagents:

  • Scaffold: 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole (1.0 equiv, 0.5 mmol)

  • Amine: Secondary amine (e.g., Morpholine, Piperidine) (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: XPhos (4 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (dry, degassed) [4 mL]

Step-by-Step Procedure:

  • Glovebox/Schlenk: Ideally, weigh NaOtBu, Pd₂(dba)₃, and XPhos in a glovebox or under strict inert atmosphere (NaOtBu is moisture sensitive).

  • Vessel Loading: Add Scaffold, Amine, and the pre-weighed catalyst/base mixture to a dry 10 mL microwave vial.

  • Solvent: Add anhydrous Toluene. Seal immediately.

  • Microwave Parameters:

    • Temperature: 140 °C

    • Hold Time: 20 minutes

    • Power: High absorption setting (if available) or "High" stirring.

  • Work-up: Dilute with water/EtOAc. Extract. The organic layer must be dried thoroughly (MgSO₄) before concentration.

Data Summary & Optimization Guide

Table 1: Optimization of Reaction Parameters (Suzuki Coupling)

EntryCatalystBaseSolventTemp/TimeConversion (LCMS)Notes
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH100°C / 1h45%Slow, incomplete.
2Pd(PPh₃)₄Cs₂CO₃DME/Water120°C / 10m88%Good conversion.
3Pd(dppf)Cl₂ Cs₂CO₃ DME/Water 130°C / 15m >98% Optimal. Clean profile.
4Pd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O100°C / 10m92%Good for sterically hindered boronates.
Troubleshooting (Self-Validating the Protocol)
  • Pressure Errors: If the microwave aborts due to over-pressure (>20 bar), reduce the reaction temperature by 10°C or decrease the water ratio in the solvent mixture (water creates high vapor pressure).

  • Black Precipitate: Early formation of Pd black indicates catalyst decomposition. Increase the Ligand:Pd ratio or switch to a palladacycle precatalyst (e.g., XPhos Pd G2).

  • Protodebromination: If you observe the formation of 3-phenyl-1-ethyl-1H-pyrazole (loss of Br), the reaction is "wet" (proton source) or too hot. Ensure anhydrous solvents for Buchwald conditions.

Workflow Visualization

Figure 2: High-Throughput Library Generation Workflow

Workflow Input Scaffold (Aryl Bromide) Prep Dispensing & Capping Input->Prep Reagents Boronic Acids (Diversity Set) Reagents->Prep MW Microwave Reactor (Sequential Mode) Prep->MW 10-20 min/rxn QC LC-MS QC (Check Conversion) MW->QC QC->MW Fail (Re-optimize) Purify Prep-HPLC Purification QC->Purify Pass Final Final Library (Drug Candidates) Purify->Final

Caption: Operational workflow for converting the bromophenyl-pyrazole scaffold into a diversity library.

References

  • Obermayer, D., Glasnov, T. N., & Kappe, C. O. (2011).[1] Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry, 76(16), 6657–6669.

  • Li, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.[2] Chinese Chemical Letters, 25(6), 859-862.

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[3][4] Angewandte Chemie International Edition, 43(46), 6250–6284.

  • Bagley, M. C., et al. (2015).[5] Microwave-assisted synthesis of pyrazole derivatives as inhibitors of p38α mitogen-activated protein kinase. Bioorganic & Medicinal Chemistry Letters, 25(6), 1228-1232.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Palladium Impurity Removal from 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole Derivatives

Here is the technical support center guide for removing palladium impurities from 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole derivatives. Welcome to the technical support center for scientists and researchers working on the p...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center guide for removing palladium impurities from 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole derivatives.

Welcome to the technical support center for scientists and researchers working on the purification of 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole derivatives. The synthesis of this class of compounds often relies on powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. While indispensable for their efficiency in forming C-C bonds, these reactions present the critical challenge of removing the palladium catalyst from the final product.[1][2][3]

Residual palladium is a significant concern in the pharmaceutical industry due to stringent regulatory limits and the potential for metal-induced toxicity or interference in subsequent synthetic steps and biological assays.[4][5][6] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve the required purity for your pyrazole derivatives.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding palladium contamination.

Q1: Why is palladium removal so critical for my pyrazole derivative intended for drug development? A1: Palladium is classified as a metal of significant toxicological concern. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in active pharmaceutical ingredients (APIs). For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) in the final drug product.[2][7][8] Exceeding these limits can halt drug development. Furthermore, residual palladium can catalyze unwanted side reactions in subsequent synthetic transformations.[4]

Q2: What are the common forms of palladium impurities I might encounter? A2: Palladium impurities can exist in several forms. The most common are:

  • Homogeneous Palladium(II) species: These are soluble complexes formed with ligands, solvents, or even your product molecule. The pyrazole motif itself can coordinate with palladium, making it particularly challenging to remove.

  • Heterogeneous Palladium(0): This often appears as a fine black or grey precipitate known as "palladium black," which forms when the catalyst aggregates and crashes out of solution.[3]

  • Colloidal Palladium: These are nano-sized metallic palladium particles that may remain suspended in the solution and can be difficult to remove by simple filtration.[9]

Q3: What are the primary methods for removing palladium? A3: The main strategies include:

  • Adsorption onto Scavengers: Using solid-supported reagents with functional groups (like thiols or amines) that selectively bind to palladium (chemisorption).[1][10][11]

  • Activated Carbon Treatment: Adsorbing palladium onto a high-surface-area carbon material (physisorption).[11][12][13]

  • Crystallization: Purifying the product by crystallization, sometimes with additives to keep palladium in the mother liquor.[10][14]

  • Chromatography: Separating the product from palladium impurities using column chromatography.[9][15]

  • Extraction: Using liquid-liquid extraction with an aqueous phase containing a chelating agent.[9]

Q4: How can I accurately measure the palladium concentration in my sample? A4: The industry-standard method for quantifying trace metals in final APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[10] These techniques offer high sensitivity and accuracy. For in-process monitoring and optimization of purification methods, faster techniques like fluorescence-based assays can be employed to get rapid feedback on palladium levels.[10][16]

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section provides structured guidance for specific problems encountered during the purification process.

Issue 1: My final product has a persistent gray/black tint after initial workup.
  • Probable Cause: This discoloration is a classic sign of contamination with finely dispersed, heterogeneous palladium(0), commonly known as "palladium black."[3] These particles are often too small to be removed by standard filtration paper.

  • Troubleshooting Workflow:

G A Start: Gray/Black Product B Dissolve in Suitable Solvent (e.g., Ethyl Acetate, DCM) A->B C Filter through Celite® Pad (1-2 cm thick) B->C D Analyze Filtrate: Color Persists? C->D Check visually E No: Problem Solved. Concentrate and Proceed. D->E No F Yes: Colloidal Pd Present. Proceed to Scavenging. D->F Yes G Treat with Activated Carbon or Thiol-Based Scavenger F->G H Filter and Analyze Pd Level (ICP-MS) G->H

Caption: Workflow for removing palladium black.

  • Detailed Protocol: Filtration through Celite®

    • Prepare a filtration setup with a sintered glass funnel.

    • Create a 1-2 cm thick pad of Celite® over the sinter. To do this, suspend Celite® in your chosen solvent, pour it into the funnel, and apply gentle vacuum to form an even pad.

    • Dissolve your crude 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole derivative in a suitable organic solvent.

    • Carefully pass the solution through the Celite® pad. The fine pores of the pad will trap the insoluble palladium particles.[9]

    • Wash the pad with additional fresh solvent to ensure complete recovery of your product.

    • Combine the filtrates and proceed with your next step.

Issue 2: Palladium levels remain high (>50 ppm) even after column chromatography.
  • Probable Cause: Your pyrazole derivative is likely forming a stable, soluble complex with palladium, causing it to co-elute with the product during chromatography.[5][6][15] The nitrogen atoms in the pyrazole ring can act as ligands, coordinating to the palladium center. Standard silica gel chromatography is often insufficient to break this interaction.

  • Solution 1: Metal Scavengers (Chemisorption) This is the most targeted and effective approach. Scavengers are materials (often silica or polymer-based) functionalized with groups that have a very high affinity for palladium.[1][11]

    Table 1: Comparison of Common Palladium Scavengers

    Scavenger Type Functional Group Binding Mechanism Pros Cons
    Thiol-Based -SH Strong covalent bond with Pd High efficiency, works for Pd(0) & Pd(II) Can be sensitive to oxidation
    Amine-Based -NH2, -NR2 Coordination bond Good for Pd(II) Less effective for Pd(0)
    Thiourea-Based -NH(C=S)NH2 Strong chelation Very high affinity and capacity Can sometimes leach sulfur

    | TMT-Based | Trimercaptotriazine | Strong, selective chelation | Excellent selectivity for Pd over product | Higher cost |

  • Detailed Protocol: Batch Scavenging with Thiol-Functionalized Silica (e.g., SiliaMetS® Thiol)

    • Preparation: After chromatography, dissolve the product in a suitable solvent (e.g., Toluene, DMF, Ethyl Acetate) at a concentration of 50-100 mg/mL.

    • Scavenger Addition: Add 3-5 weight equivalents of the thiol-functionalized silica scavenger relative to the initial mass of palladium catalyst used in the reaction.

    • Incubation: Stir the mixture at a slightly elevated temperature (e.g., 40-60 °C) for 2-18 hours. The optimal time and temperature should be determined on a small scale.[11]

    • Filtration: Cool the mixture to room temperature and filter to remove the solid scavenger.

    • Washing: Wash the collected scavenger with fresh solvent to recover any adsorbed product.

    • Analysis: Combine the filtrates and submit a sample for ICP-MS analysis to confirm the final palladium concentration. A successful treatment can reduce palladium levels to <1 ppm.[11]

  • Solution 2: Activated Carbon Treatment (Physisorption) Activated carbon is a cost-effective alternative, but its non-selective nature can lead to product loss.[11][14] It is most effective for removing less-polar, colored impurities and palladium.

  • Detailed Protocol: Activated Carbon Treatment

    • Selection: Choose a high-purity, low-ash activated carbon (e.g., Darco® KB-B).

    • Treatment: In a suitable solvent, add 0.1-0.2 weight equivalents of activated carbon relative to your product mass.

    • Slurry: Stir the slurry at 40-50 °C for 2-18 hours.[11]

    • Filtration: Filter the mixture through a pad of Celite® to completely remove the fine carbon particles.

    • Analysis: Analyze the filtrate for both product recovery (yield) and palladium content. Be aware that product losses of 5-15% can occur due to adsorption onto the carbon.[1][11]

Issue 3: Recrystallization fails to lower palladium levels.
  • Probable Cause: The palladium impurity is co-crystallizing with your product. This happens when the interaction between the palladium complex and your pyrazole derivative is strong enough to be incorporated into the crystal lattice.[14][17]

  • Solution: Additive-Assisted Recrystallization The strategy here is to introduce a competing chelating agent into the crystallization solvent. This agent forms a highly soluble complex with palladium, ensuring it remains in the mother liquor during crystallization.

  • Detailed Protocol: Recrystallization with N-Acetylcysteine

    • Dissolve your impure product in a suitable solvent system for crystallization at an elevated temperature.

    • Add a small amount of a chelating agent like N-acetylcysteine or thiourea (0.5-2.0 mol% relative to the product) to the hot solution.[10]

    • Stir for 15-30 minutes to allow the palladium complex to form.

    • Allow the solution to cool slowly to induce crystallization of your purified product.

    • Isolate the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing the palladium-chelator complex.

    • Dry the crystals and analyze for palladium content.

Section 3: Method Selection & Optimization

Choosing the right purification strategy depends on several factors. This decision tree can guide your selection process.

G A Start: Crude Product (Post-Workup) B Initial Pd Level? A->B C > 1000 ppm or Visible Black Precipitate B->C High D < 1000 ppm B->D Moderate E 1. Filter through Celite® 2. Treat with Activated Carbon C->E F Primary Purification Method? D->F E->F G Chromatography F->G Liquid H Recrystallization F->H Solid I Final Pd Level > 10 ppm? G->I J Final Pd Level > 10 ppm? H->J K Yes: Use Thiol Scavenger (e.g., SiliaMetS Thiol) as a Polishing Step I->K Yes M No: Meets Specification I->M No L Yes: Perform Additive-Assisted Recrystallization J->L Yes N No: Meets Specification J->N No K->M L->N

Sources

Optimization

Technical Support Center: Enhancing the Solution Stability of 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole

Welcome to the technical support center for 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this comp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution, thereby guaranteeing the reliability and reproducibility of your experimental results. Instability in solution can lead to loss of potency, the formation of confounding artifacts, and ultimately, the failure of an experimental campaign. This document provides a series of troubleshooting guides, in-depth FAQs, and validated protocols to proactively identify and mitigate potential degradation pathways.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Stability Profile

This section addresses the most common initial questions regarding the handling and stability of 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole.

Q1: What are the primary environmental factors that can degrade 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole in solution?

The stability of the molecule is influenced by a combination of factors inherent to its structure: the aromatic pyrazole ring and the bromophenyl moiety. The primary factors of concern are:

  • Light (Photostability): Aromatic halides, such as the 4-bromophenyl group, are often susceptible to photodegradation. Exposure to UV or even ambient laboratory light can induce cleavage of the carbon-bromine bond, leading to the formation of radical species and subsequent degradation products.[1]

  • pH (Hydrolytic Stability): While the core pyrazole ring is generally stable, extreme pH conditions (highly acidic or basic) can catalyze degradation reactions on the molecule or any susceptible impurities.[2][3] It is crucial to determine the optimal pH range for your specific experimental buffer.

  • Oxidation: The presence of dissolved oxygen or other oxidizing agents in the solvent can lead to oxidative degradation. Although the pyrazole ring itself is relatively resistant to oxidation, other parts of the molecule or trace impurities could be susceptible.[4][5]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[6] Long-term storage at room temperature or above is generally not recommended without prior stability data.

Q2: What are the most probable degradation pathways for this compound?

Based on its chemical structure, two primary degradation pathways are of highest concern:

  • Photolytic Debromination: The most likely pathway involves the light-induced cleavage of the C-Br bond to form a phenylpyrazole radical, which can then react with the solvent or other species to form various degradation products.[1]

  • Oxidative Degradation: Reaction with reactive oxygen species could potentially lead to hydroxylation of the aromatic rings or other oxidative transformations. Studies on similar phenolic compounds show degradation pathways involving hydroxylation and ring-opening under oxidative stress.[7][8]

Q3: How can I tell if my compound is degrading in solution?

Indications of degradation can be both observational and analytical:

  • Visual Changes: A change in the color or clarity (e.g., development of a yellow tint, formation of precipitate) of a previously clear and colorless solution.

  • Inconsistent Experimental Data: Unexplained loss of biological activity, poor reproducibility between experiments, or a decrease in the expected response over time.

  • Analytical Evidence: The most definitive evidence comes from analytical techniques like High-Performance Liquid Chromatography (HPLC). Signs of degradation include a decrease in the peak area of the parent compound and the appearance of new, smaller peaks corresponding to degradation products.[9][10]

Q4: What is the gold-standard analytical method for monitoring the stability of this compound?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective method for quantifying the parent compound and its impurities or degradants.[11][12] For definitive identification of the degradation products, HPLC coupled with Mass Spectrometry (LC-MS) is essential as it provides structural information.[6][12] A validated "stability-indicating" HPLC method is one that can separate the active ingredient from all potential degradation products.[13][14]

Section 2: Troubleshooting Guide - Common Stability Issues & Solutions

This guide provides a systematic approach to diagnosing and solving common stability problems encountered during experiments.

Problem: A rapid and significant decrease in the parent compound's peak area is observed via HPLC analysis over a short period (hours to days).
  • Most Likely Cause: Photodegradation. This is a common issue for halogenated aromatic compounds.[1]

    • Troubleshooting Step 1: Prepare two identical solutions of the compound. Store one on the benchtop exposed to ambient light and the other completely protected from light (e.g., wrapped in aluminum foil or in an amber vial).

    • Troubleshooting Step 2: Analyze both samples by HPLC at regular intervals (e.g., 0, 2, 4, 8, and 24 hours).

    • Confirmation: If the light-exposed sample shows significantly more degradation than the protected sample, photodegradation is confirmed.

    • Solution: Always prepare, handle, and store solutions of 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole in amber glass vials or containers fully wrapped in aluminum foil to block light exposure.

Problem: New peaks, previously absent, appear and grow in the HPLC chromatogram of my solution over time, even when protected from light.
  • Possible Cause A: Oxidative Degradation. Dissolved oxygen in the solvent can cause slow degradation.

    • Troubleshooting Step 1: Prepare your solution using a solvent that has been de-gassed (e.g., by sparging with nitrogen or argon for 15-20 minutes).

    • Troubleshooting Step 2: Store the solution under an inert atmosphere (e.g., in a vial with a nitrogen headspace).

    • Confirmation: Compare the stability of this solution to one prepared with a non-degassed solvent and stored in air. A slower rate of degradation in the de-gassed sample points to oxidation.

    • Solution: For sensitive or long-term experiments, de-gas all solvents prior to use. For stock solutions, consider storing under an inert gas. The use of antioxidants (e.g., BHT) may be considered, but their compatibility with your downstream application must be verified.

  • Possible Cause B: pH-Mediated Degradation. The pH of your solution may be outside the compound's optimal stability range.

    • Troubleshooting Step 1: Measure the pH of the solution in which the degradation is observed.

    • Troubleshooting Step 2: Conduct a small-scale study by preparing the compound in a series of buffers across a relevant pH range (e.g., pH 3, 5, 7.4, 9).

    • Confirmation: Monitor the stability in each buffer by HPLC. The pH at which the compound shows the least degradation is its optimal pH range.

    • Solution: Formulate your solutions using a buffer system that maintains the pH within the determined optimal stability range.

Problem: The compound precipitates from the solution upon standing.
  • Most Likely Cause: Poor Solubility and/or Solvent Choice. The compound may be insufficiently soluble in the chosen solvent system, or a slow degradation process may be forming a less soluble product.

    • Troubleshooting Step 1: Determine the approximate solubility of the compound in your primary solvent.

    • Troubleshooting Step 2: Experiment with co-solvents known to improve the solubility of pyrazole derivatives, such as ethanol, DMSO, or polyethylene glycol, in combination with your primary solvent system.[15]

    • Solution: Ensure you are working below the compound's solubility limit. If a higher concentration is needed, develop a suitable co-solvent system. Always perform a visual check for precipitation before using any solution.

Section 3: Protocols for Stability Assessment

To proactively understand the stability profile of 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole, a forced degradation study is highly recommended. This process intentionally stresses the compound to rapidly identify potential degradation pathways and is essential for developing a truly stability-indicating analytical method.[2]

Protocol 1: Forced Degradation (Stress Testing) Workflow

The objective of this protocol is to generate degradation products to a target level of 5-20% loss of the parent compound.[2] This ensures that potential degradants are produced at a high enough concentration for detection without completely destroying the sample.

Materials:

  • 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole

  • Solvent (e.g., Acetonitrile/Water 50:50)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter, heating block, photostability chamber (ICH Q1B compliant)

Step-by-Step Methodology:

  • Prepare a Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Heat at 60°C. Monitor by HPLC every hour. Once ~10% degradation is observed, cool the sample, neutralize it with 1 M NaOH, and dilute for final analysis.[3]

  • Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Keep at room temperature. Monitor by HPLC every 30 minutes. Once ~10% degradation is observed, neutralize with 1 M HCl and dilute for final analysis.[3]

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature and protect from light. Monitor by HPLC every hour. Once ~10% degradation is observed, the reaction can be quenched if necessary (e.g., with sodium bisulfite) and the sample diluted for analysis.[16]

  • Thermal Degradation: Place a sample of the stock solution in a clear vial and heat at 70°C. Monitor by HPLC at 24-hour intervals for up to 72 hours.

  • Photolytic Degradation: Expose a sample of the stock solution in a clear vial to light conditions as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). Analyze a light-protected (dark) control sample in parallel.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can resolve the parent peak from all degradation products generated in the forced degradation study.[12][14]

  • Column and Mobile Phase Selection: Start with a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). A typical mobile phase system would be A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Acetonitrile.

  • Initial Gradient Development: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components, including the parent compound and any potential degradants.

  • Method Optimization: Analyze a mixture of all forced degradation samples. Adjust the gradient slope, temperature, and flow rate to achieve baseline separation (>1.5 resolution) between the parent peak and all degradant peaks.

  • Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess the peak purity of the parent compound in all stressed samples. This ensures no degradant peaks are co-eluting.

Section 4: Data Interpretation & Visualization

Data Presentation

All quantitative data from stability studies should be summarized in tables for clear comparison.

Table 1: Summary of Recommended Forced Degradation Conditions

Stress Condition Reagent/Condition Temperature Duration Target Degradation
Acid Hydrolysis 0.5 M HCl 60°C Monitor hourly 5-20%
Base Hydrolysis 0.5 M NaOH Room Temp Monitor hourly 5-20%
Oxidation 3% H₂O₂ Room Temp Monitor hourly 5-20%
Thermal Dry Heat 70°C 72 hours Monitor

| Photolytic | ICH Q1B Standard | Ambient | Per Guideline | Monitor |

Table 2: Example Stability Data from an Isothermal Study (40°C)

Time (days) % Parent Remaining (Protected from Light) % Parent Remaining (Exposed to Light)
0 100.0 100.0
1 99.5 85.2
3 98.9 61.4

| 7 | 97.2 | 35.1 |

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships.

G parent parent stress stress product product intermediate intermediate parent_compound 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole light Light (Photolysis) parent_compound->light C-Br cleavage oxidation Oxidation (e.g., H2O2) parent_compound->oxidation e.g., •OH attack acid_base Extreme pH parent_compound->acid_base radical Phenylpyrazole Radical light->radical hydroxylated Hydroxylated Species oxidation->hydroxylated ring_opened Ring-Opened Products acid_base->ring_opened potential debrominated 3-Phenyl-1-ethyl-1H-pyrazole radical->debrominated + H• (from solvent)

Caption: Potential degradation pathways for 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole.

G start_end start_end process process analysis analysis decision decision start Start: Stability Question Arises prep Prepare Stock Solution (1 mg/mL in ACN/H2O) start->prep stress Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) prep->stress hplc_dev Develop Stability-Indicating HPLC Method stress->hplc_dev analyze Analyze Stressed Samples and Controls via HPLC stress->analyze hplc_dev->analyze data Quantify Parent Loss & Degradant Formation analyze->data identify Identify Degradants (LC-MS if needed) data->identify results Interpret Data & Finalize Storage/Handling Protocol identify->results

Caption: Experimental workflow for a comprehensive solution stability assessment.

Section 5: Recommendations for Optimal Storage and Handling

Based on the chemical properties and potential liabilities of 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole, the following best practices are strongly recommended:

  • Primary Storage: Store the neat, solid compound in a well-sealed container at 2-8°C, protected from light.

  • Solution Preparation: Whenever possible, prepare solutions fresh for each experiment. If stock solutions are required, they should be prepared in a suitable, de-gassed solvent or buffered system.

  • Stock Solution Storage: Store stock solutions in small, single-use aliquots in amber vials at -20°C or -80°C to minimize freeze-thaw cycles and slow degradation.

  • Light Protection: At all stages of handling, from weighing the solid to running the experiment, protect the compound and its solutions from direct light. Use amber glassware and low-light conditions where feasible.

  • Atmosphere: For long-term storage of solutions, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.

By adhering to these guidelines and employing the troubleshooting and analytical strategies outlined above, researchers can ensure the stability of 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole, leading to more accurate and reliable scientific outcomes.

References

  • Benchchem.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Park, K. Assay and Stability Testing. In Handbook of Pharmaceutical Analysis by HPLC.
  • LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • ACS Publications. (2017, November 15). Importance of Rigidity in Designing Small Molecule Drugs To Tackle Protein–Protein Interactions (PPIs) through Stabilization of Desired Conformers. Journal of Medicinal Chemistry.
  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Creative Diagnostics. (2025, April 17). Non-covalent Stabilization Strategies in Small Molecule Drug Design.
  • NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry. NJ Labs.
  • PMC. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.
  • ResearchGate. (2025, August 6). Dual Role of Bromide in the Degradation of Phenolic Compounds in Peracetic Acid Process: Promotion of Degradation and Formation of Disinfection Byproducts. Request PDF.
  • PubMed. (2017, April 15). Enhanced debromination of 4-bromophenol by the UV/sulfite process: Efficiency and mechanism.
  • IJNRD.org. (2024, July 7).
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).
  • Benchchem.
  • Chem-Impex. Ethyl 3-(4-bromophenyl)
  • PubMed. (2019, April 15). Enhanced detoxification of p-bromophenol by novel Zr/Ag-TiO2@rGO ternary composite: Degradation kinetics and phytotoxicity evolution studies.
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • MedCrave online. (2016, December 14).
  • Forced Degradation Study an Essential Approach to Develop Stability Indic
  • MDPI. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • IJSDR. (2023).

Sources

Troubleshooting

Overcoming steric hindrance in reactions with 1-ethyl-3-(4-bromophenyl)pyrazole

Topic: Overcoming Steric Hindrance in Reactions with 1-Ethyl-3-(4-bromophenyl)pyrazole Case ID: PYR-ETH-34BR-STERIC Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Reactions with 1-Ethyl-3-(4-bromophenyl)pyrazole

Case ID: PYR-ETH-34BR-STERIC Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open

Executive Summary & Diagnostic Overview

Welcome to the Technical Support Center. You are likely working with 1-ethyl-3-(4-bromophenyl)pyrazole , a versatile scaffold in medicinal chemistry.[1] While the para-bromophenyl handle is electronically activated and spatially accessible, "steric hindrance" typically manifests in two distinct high-value workflows:

  • The "Bulky Partner" Scenario: You are attempting a Suzuki-Miyaura or Buchwald-Hartwig coupling at the aryl bromide with a sterically demanding nucleophile (e.g., di-ortho-substituted boronic acid).

  • The "Proximal Functionalization" Scenario: You are attempting to functionalize the pyrazole C5 position (via C-H activation or lithiation), where the N1-ethyl group exerts significant steric pressure, blocking the active site.

This guide provides validated protocols to overcome these specific energy barriers.

Module 1: Troubleshooting Cross-Coupling (The "Bulky Partner" Issue)

Symptom: Low conversion (<20%) or stalled oxidative addition when coupling the 4-bromophenyl motif with ortho-substituted boronic acids or secondary amines.

Technical Insight: The Cone Angle Solution

The 4-bromophenyl group is inherently unhindered. If your reaction is failing due to sterics, the bottleneck is the reductive elimination step, crowded by your nucleophile. You must switch to ligands with a large Tolman cone angle and specific "flexible bulk" to facilitate this step.[2]

Recommended Ligand Systems:

  • Buchwald Dialkylbiaryl Phosphines: SPhos (for general sterics) or XPhos (for extreme sterics).[2]

  • NHC Precatalysts: Pd-PEPPSI-IPr (excellent for sterically demanding alkyl-alkyl or aryl-alkyl couplings).

Decision Matrix: Ligand Selection

LigandSelection Start Coupling Partner Sterics LowSteric Zero/One Ortho Subst. Start->LowSteric HighSteric Di-Ortho Subst. / Secondary Alkyl Start->HighSteric Standard Standard Protocol: Pd(PPh3)4 or Pd(dppf)Cl2 Na2CO3, Dioxane/H2O LowSteric->Standard Advanced Is the partner unstable (Protodeboronation)? HighSteric->Advanced YesUnstable Fast Elimination Protocol: Pd-PEPPSI-IPr K2CO3, Toluene/MeOH Advanced->YesUnstable Yes NoStable Bulky Ligand Protocol: Pd2(dba)3 + XPhos K3PO4, n-BuOH Advanced->NoStable No

Caption: Logic flow for selecting the optimal catalytic system based on nucleophile steric demand.

Module 2: Overcoming C5-H Steric Shielding (The "N-Ethyl Block" Issue)

Symptom: Attempts to lithiate or C-H activate the pyrazole C5 position result in C4 functionalization or no reaction.[2] The N-ethyl group creates a "protective umbrella" over C5.[2]

Protocol: Sterically-Compensated C-H Arylation

To force reaction at the crowded C5 position, you must use a catalyst system that is small enough to enter the pocket or use a Directing Group (DG) strategy if applicable. However, for direct C-H activation, Pd/PivOH systems are superior because the pivalate anion acts as a proton shuttle that can access tighter spaces than carbonate bases.

Key Adjustment: Switch from Carbonate bases to Potassium Pivalate (KOPiv) .

Step-by-Step Protocol: C5-Arylation of 1-ethyl-3-(4-bromophenyl)pyrazole
ParameterConditionRationale
Catalyst Pd(OAc)₂ (5 mol%)Ligand-free conditions reduce total steric bulk around the metal center.
Ligand None or P(t-Bu)₃ (if needed)Phosphine-free is preferred to minimize steric crowding at C5.
Base KOPiv (2.0 equiv) Acts as a Concerted Metallation-Deprotonation (CMD) shuttle.
Solvent DMAc (Dimethylacetamide)High boiling point, promotes CMD mechanism.[2]
Temp 140 °CHigh energy required to overcome the rotational barrier of the N-ethyl group.

Procedure:

  • Charge a reaction vial with 1-ethyl-3-(4-bromophenyl)pyrazole (1.0 equiv), Aryl Bromide partner (1.5 equiv), Pd(OAc)₂ (5 mol%), and KOPiv (2.0 equiv).

  • Critical Step: Purge with Argon for 10 minutes. Oxygen poisons the active Pd(0) species.[2]

  • Add anhydrous DMAc (0.2 M concentration).

  • Seal and heat to 140 °C for 16 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMAc.[2]

Frequently Asked Questions (FAQ)

Q1: I am seeing significant debromination of my starting material instead of coupling. Why?

  • Diagnosis: This is often caused by "

    
    -hydride elimination" from the alkyl group of the phosphine ligand or solvent, followed by reduction of the aryl bromide. This happens when the oxidative addition complex sits idle because the transmetallation (coupling) step is sterically blocked.
    
  • Fix: Switch to Pd-PEPPSI-IPr . The NHC ligand is tightly bound and prevents the catalyst from decomposing or engaging in side-reactions during the slow transmetallation step.

Q2: Can I use the 4-bromophenyl handle to install a tert-butyl group?

  • Answer: Yes, but this is extremely sterically demanding. Standard Suzuki conditions will fail.[2]

  • Protocol: Use the Kumada Coupling variant.

    • Reagent: t-BuMgCl.[2]

    • Catalyst: Pd(P(t-Bu)₃)₂.

    • Note: The bulky tri-tert-butylphosphine ligand is essential to open up space for the tert-butyl nucleophile.

Q3: Solubility is an issue in my standard Ethanol/Water Suzuki conditions.

  • Fix: 1-ethyl-3-(4-bromophenyl)pyrazole is lipophilic. Switch to a Toluene/Water (4:1) biphasic system or Dioxane .[2] If using Toluene, ensure you use a phase transfer catalyst like TBAB (Tetrabutylammonium bromide) to shuttle the inorganic base into the organic phase.

References
  • Billingsley, K., & Buchwald, S. L. (2007).[2] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[2][3]

  • Organ, M. G., et al. (2006).[2] Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling Reactions. Chemistry - A European Journal.[2]

  • Lafrance, M., & Fagnou, K. (2006).[2] Palladium-Catalyzed Benzene C-H Bond Functionalization with Aryl Chlorides.[2] Journal of the American Chemical Society.[2][3] (Foundational work on Pivalate-CMD mechanism).

  • InvivoChem. (n.d.).[2] 3-(4-Bromophenyl)-1H-pyrazole Solubility and Handling Data.

Sources

Optimization

Resolving baseline noise in HPLC of 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole

Technical Support Center: HPLC Optimization for 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole Topic: Resolving Baseline Noise & Drift Audience: Analytical Chemists, Process Development Scientists Status: Active Guide Introductio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Optimization for 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole

Topic: Resolving Baseline Noise & Drift Audience: Analytical Chemists, Process Development Scientists Status: Active Guide

Introduction: The Analyte & The Problem

You are encountering baseline instability while analyzing 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole . To resolve this, we must decouple the instrument's physical limitations from the molecule's chemical behavior.

This molecule presents a specific "perfect storm" for baseline noise:

  • The Pyrazole Moiety: The N2 nitrogen is a weak base. Without proper pH control, it interacts with silanols on the column, causing peak tailing that can be mistaken for baseline drift.

  • The Bromophenyl Group: This adds significant lipophilicity, requiring high organic solvent strength for elution. If you are using Methanol at low detection wavelengths (<220 nm) to capture the pyrazole UV absorption, you are likely hitting the Solvent UV Cutoff , creating high-frequency noise.

Part 1: The Diagnostic Triage (Is it the Pump or the Chemistry?)

Before modifying your method, you must isolate the source. Use the Zero-Flow Test to distinguish between electronic/optical noise and fluidic/chemical noise.

The Zero-Flow Protocol
  • Disconnect the column and install a union connector.

  • Flush the system with 100% HPLC-grade water for 10 minutes.

  • Turn off the pump flow (0 mL/min).

  • Monitor the baseline for 15 minutes at your detection wavelength.

Interpret Your Results:

Symptom (at 0 mL/min)DiagnosisAction
High Noise (>0.1 mAU) Detector/Lamp Issue Dirty flow cell, aging lamp, or air bubble trapped in the cell.
Flat Baseline Fluidic/Chemical Issue The noise comes from the pump, the mobile phase, or the column chemistry. Proceed to Part 2.
Visualizing the Diagnosis

DiagnosticTree Start Start: Baseline Noise Observed ZeroFlow Perform Zero-Flow Test (Pump Off, Union Installed) Start->ZeroFlow Decision Is Baseline Noisy at 0 mL/min? ZeroFlow->Decision Hardware Hardware Failure: 1. Aging Lamp 2. Dirty Flow Cell 3. Electronics Decision->Hardware Yes Fluidic Fluidic/Chemical Failure: Proceed to Mobile Phase Logic Decision->Fluidic No

Caption: Diagnostic logic flow to isolate hardware faults from chemical/fluidic instability.

Part 2: Chemical Optimization (The Molecule)

If the Zero-Flow test passes, your noise is likely generated by the interaction between your mobile phase and the detection settings.

Q1: Why does my baseline drift or cycle when using Methanol?

The Cause: UV Cutoff Clash. Your molecule, 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole, likely requires detection in the 210–254 nm range.

  • Methanol absorbs UV light significantly below 220 nm (Cutoff ~205 nm).[1]

  • Acetonitrile is transparent down to 190 nm.[2][3]

If you run a gradient with Methanol at 210 nm, the baseline will drift upward as the Methanol % increases. If the pump mixing is imperfect, you will see rhythmic "cycling" noise as packets of Methanol/Water pass the detector.

The Solution:

  • Switch to Acetonitrile: For detection <230 nm, Acetonitrile is mandatory to lower the background absorbance.

  • Wavelength Adjustment: If you must use Methanol (e.g., for selectivity), increase detection wavelength to >235 nm, provided your analyte still absorbs there.

Q2: I am using TFA (Trifluoroacetic acid). Why is the baseline noisy?

The Cause: TFA Degradation & Absorbance. TFA is an ion-pairing agent often used to sharpen peaks of basic compounds like pyrazoles. However:

  • TFA absorbs UV light at 214 nm.

  • "Old" TFA oxidizes, increasing this background absorbance.

  • TFA sticks to the column, causing "memory effects" (ghost peaks).

The Solution:

  • Replace TFA: Use 0.1% Formic Acid or Phosphoric Acid (if not using MS). These have lower UV background noise than TFA.

  • Fresh Preparation: Never use TFA mobile phases older than 24 hours.

Q3: Why do I see tailing or "smearing" noise after the peak?

The Cause: Pyrazole-Silanol Interaction. The nitrogen in the pyrazole ring is interacting with residual silanols on the silica column support.

The Solution:

  • Buffer pH: Ensure your aqueous phase is buffered.

    • Acidic (Recommended): pH 2-3 (using Phosphate or Formate). This protonates the pyrazole, keeping it in one state.

    • Basic: High pH (>9) suppresses silanols, but requires a specialized column (e.g., Hybrid Silica) to prevent column dissolution.

Visualizing Mobile Phase Logic

MobilePhaseLogic Input Select Mobile Phase Wavelength Detection Wavelength? Input->Wavelength LowUV < 230 nm Wavelength->LowUV HighUV > 230 nm Wavelength->HighUV SolventChoice1 MUST use Acetonitrile (MeOH causes noise) LowUV->SolventChoice1 SolventChoice2 Methanol or ACN OK HighUV->SolventChoice2 Additive Select Additive for Pyrazole SolventChoice1->Additive TFA Avoid TFA if <220nm Use Formic or Phosphoric Additive->TFA

Caption: Decision matrix for solvent and additive selection based on detection wavelength.

Part 3: Hardware Troubleshooting (The Equipment)

If chemistry is optimized but noise persists (rhythmic spikes or sine waves), check the fluidics.

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Rhythmic Sine Wave Air in Pump / Poor Degassing 1. Purge pump for 5 mins.2. Use inline degasser.3. Premix aqueous/organic phases (e.g., 95:5) to reduce outgassing.
Sharp Spikes Micro-bubbles in Detector 1. Apply backpressure regulator (approx. 30-50 psi) after the flow cell.2. Flush flow cell with Isopropanol.[4]
Random Drift Temperature Fluctuations 1. Use a column oven.2. Insulate the tubing between column and detector.
High Background Contaminated Solvent 1. Replace water source (use 18.2 MΩ water).2. Filter aqueous buffers through 0.2 µm membrane.

Part 4: Standardized Protocol for 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole

To minimize baseline noise, adopt this reference condition. This method balances the solubility of the bromophenyl group with the basicity of the pyrazole.

Recommended Method Parameters:

ParameterSettingRationale
Column C18 (End-capped), 4.6 x 150mm, 3-5µmEnd-capping reduces silanol interactions with the pyrazole nitrogen.
Mobile Phase A 0.1% Phosphoric Acid in WaterLow UV cutoff; suppresses silanol activity.
Mobile Phase B Acetonitrile (HPLC Grade)Transparent at low UV; elutes lipophilic bromophenyl group efficiently.
Flow Rate 1.0 mL/minStandard backpressure.
Detection 254 nm (Primary)The aromatic rings absorb strongly here; avoids solvent noise common at 210 nm.
Temperature 30°C - 40°CReduces viscosity and stabilizes baseline against room temp fluctuations.

References

  • Agilent Technologies. "Eliminating Baseline Problems in HPLC." Agilent Technical Support. Available at: [Link]

  • Waters Corporation. "Empower Tip: Baseline Noise Measurement." Waters Knowledge Base. Available at: [Link]

  • Separation Science. "Why Your HPLC Baseline Drifts—And How to Stop It." Separation Science. Available at: [Link]

  • Dolan, J.W. "LC Troubleshooting: Baseline Noise." LCGC North America. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 13C NMR Chemical Shifts of 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole: A Comparative Analysis

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel small molecules is paramount. Among the arsenal of analytical techniques available, 13C Nuclear Magnetic Re...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel small molecules is paramount. Among the arsenal of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for defining the carbon framework of organic compounds. This guide provides an in-depth analysis of the 13C NMR chemical shifts for 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole, a heterocyclic scaffold of interest in medicinal chemistry.

This technical guide moves beyond a simple reporting of spectral data. Herein, we present a comparative analysis, juxtaposing predicted 13C NMR data with experimental values from structurally related analogues. This approach not only facilitates the assignment of the 13C NMR spectrum for the title compound but also offers a deeper understanding of substituent effects on the pyrazole and phenyl ring systems. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for routine structural characterization and seek to deepen their interpretative skills.

The Structural Landscape: Understanding Substituent Effects

The 13C NMR spectrum of 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole is influenced by the electronic environment of each carbon atom, which is a composite of the inherent properties of the pyrazole and phenyl rings, and the perturbations induced by the ethyl and bromophenyl substituents. To dissect these influences, we will compare the predicted chemical shifts of our target molecule with experimental data from key structural fragments and analogues.

Comparative Analysis of 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole and its constituent fragments, alongside experimental data for relevant comparative molecules. This multi-faceted comparison allows for a confident assignment of the carbon signals.

Carbon PositionPredicted Chemical Shift (ppm) for 3-(4-Bromophenyl)-1-ethyl-1H-pyrazolePredicted Chemical Shift (ppm) for 1-ethyl-1H-pyrazolePredicted Chemical Shift (ppm) for 3-(4-Bromophenyl)-1H-pyrazoleExperimental Chemical Shift (ppm) for 1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole[1]Experimental Chemical Shift (ppm) for Bromobenzene
Pyrazole Ring
C3~151.5-~150.0--
C4~106.0~105.5~104.0107.0-
C5~130.0~129.0~138.0--
Ethyl Group
N-CH2~45.0~44.5---
CH3~15.0~15.5---
Bromophenyl Ring
C1' (ipso-Br)~122.0--119.2122.6
C2'/C6'~132.5-~132.0124.4131.5
C3'/C5'~128.0-~127.5136.3130.1
C4' (ipso-pyrazole)~131.0-~130.5-126.8

Note: Predicted values were obtained using online NMR prediction tools and should be considered as estimates. Experimental values are reported from the literature and may vary slightly depending on the solvent and experimental conditions.

Interpretation of Chemical Shift Data

Pyrazole Ring System:

  • C3: The signal for C3, directly attached to the bromophenyl group, is predicted to be significantly downfield (~151.5 ppm). This is consistent with its position as a quaternary carbon within the heterocyclic ring and the electron-withdrawing nature of the attached aromatic system.

  • C4: The C4 carbon is predicted to be the most upfield of the pyrazole ring carbons (~106.0 ppm), which is typical for this position in pyrazole systems. Its chemical shift is primarily influenced by the electronic effects of the adjacent nitrogen atoms.

  • C5: The C5 carbon, adjacent to the N-ethyl group, is predicted to resonate at approximately 130.0 ppm. The N-alkylation of pyrazoles is known to deshield the C5 position.

Ethyl Group:

  • The methylene carbon (N-CH2) of the ethyl group is predicted around 45.0 ppm, and the methyl carbon (CH3) is expected to be significantly more upfield at approximately 15.0 ppm. These values are characteristic of N-ethyl groups in heterocyclic systems.

4-Bromophenyl Ring:

  • C1' (ipso-Br): The carbon directly attached to the bromine atom is predicted to be around 122.0 ppm. The "heavy atom effect" of bromine leads to a more shielded (upfield) signal than what would be expected based on electronegativity alone. This is in good agreement with the experimental value for bromobenzene (122.6 ppm).

  • C2'/C6' and C3'/C5': The ortho and meta carbons of the bromophenyl ring are predicted to be in the aromatic region, with the ortho carbons (C2'/C6') being slightly more downfield due to the inductive effect of the bromine and the pyrazole ring.

  • C4' (ipso-pyrazole): The quaternary carbon attached to the pyrazole ring is predicted to be around 131.0 ppm.

Experimental Protocol for 13C NMR Data Acquisition

To obtain high-quality, reproducible 13C NMR data for compounds such as 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole, a standardized experimental protocol is essential. The following provides a detailed, step-by-step methodology.

Sample Preparation:
  • Solvent Selection: Chloroform-d (CDCl3) is a common and suitable solvent for this type of compound. Other deuterated solvents such as dimethyl sulfoxide-d6 (DMSO-d6) or acetone-d6 can be used if solubility is an issue.

  • Concentration: Dissolve 10-20 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (0.00 ppm). Modern spectrometers can also reference to the residual solvent peak.

Spectrometer Setup and Data Acquisition:
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Experiment: A standard proton-decoupled 13C NMR experiment (zgpg30 or similar pulse program) is typically used.

  • Key Parameters:

    • Pulse Angle: A 30° pulse angle is often used to allow for a shorter relaxation delay.

    • Relaxation Delay (d1): A delay of 2 seconds is a good starting point. For quantitative analysis, a much longer delay (5 times the longest T1 relaxation time) is necessary.

    • Acquisition Time (aq): Typically 1-2 seconds.

    • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. A range of 1024 to 4096 scans is common, depending on the sample concentration.

    • Temperature: Room temperature (e.g., 298 K).

Data Processing:
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the solvent peak (e.g., CDCl3 at 77.16 ppm).

Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow for the analysis of the 13C NMR spectrum of a novel compound, integrating predictive methods and comparison with known analogues.

G cluster_0 Data Acquisition cluster_1 Data Processing & Initial Analysis cluster_2 Structural Elucidation & Verification A Sample Preparation (Compound in Deuterated Solvent) B 13C NMR Spectrometer Setup (Pulse Program, Parameters) A->B C Data Acquisition (Proton Decoupled) B->C D Fourier Transform, Phasing, Baseline Correction C->D E Chemical Shift Referencing (TMS or Solvent) D->E F Peak Picking & Integration (Identify Number of Signals) E->F I Comparative Analysis (Predicted vs. Experimental) F->I G 13C NMR Prediction (Online Tools, Software) G->I H Literature Search (Experimental data of analogues) H->I J Final Structure Assignment & Verification I->J

Caption: Workflow for 13C NMR based structural elucidation.

Conclusion

The structural characterization of 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole by 13C NMR spectroscopy is greatly enhanced by a comparative approach. By integrating high-quality predicted data with experimental values from structurally related compounds, a confident and detailed assignment of the carbon signals can be achieved. This guide provides a framework for such an analysis, from sample preparation and data acquisition to the final structural verification. Adherence to the outlined experimental protocols will ensure the acquisition of reliable and reproducible data, a cornerstone of scientific integrity in chemical research.

References

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 2016. [Link]

  • NMR Prediction. ACD/Labs. [Link]

  • NMRDB. NMRDB.org. [Link]

  • NMR Prediction. ChemAxon. [Link]

  • CASPRE - 13C NMR Predictor. Wishart Research Group. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). Scientific Reports, 2022. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (Supporting Information) The Royal Society of Chemistry. [Link]

  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: Synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (Supplementary Information) The Royal Society of Chemistry. [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of Bromophenyl Pyrazoles: A Technical Guide

Executive Summary Bromophenyl pyrazoles represent a critical scaffold in medicinal chemistry, serving as the core structure for COX-2 inhibitors (e.g., Celecoxib), kinase inhibitors, and agrochemicals. For researchers in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromophenyl pyrazoles represent a critical scaffold in medicinal chemistry, serving as the core structure for COX-2 inhibitors (e.g., Celecoxib), kinase inhibitors, and agrochemicals. For researchers in drug development, rapid and accurate structural verification of these scaffolds is non-negotiable.

This guide provides an in-depth analysis of the mass spectrometric behavior of bromophenyl pyrazoles. Unlike standard aliphatic compounds, these heterocycles exhibit unique fragmentation pathways driven by the stability of the aromatic pyrazole core and the labile nature of the carbon-bromine bond. We compare ionization techniques (EI vs. ESI) and provide a standardized protocol for their analysis, focusing on the differentiation of regioisomers and the diagnostic utility of isotopic signatures.

Part 1: The Bromine Signature & Structural Identification

The primary diagnostic feature of any brominated compound in mass spectrometry is the isotopic abundance of bromine. Unlike chlorine (3:1 ratio of


), bromine exists as a nearly 1:1 mixture of 

(50.69%) and

(49.31%).
The "Doublet" Pattern

In the mass spectrum of a mono-brominated pyrazole, the molecular ion (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 in EI or 

in ESI) appears not as a single peak, but as a distinct doublet separated by 2 mass units (

and

) of approximately equal intensity.
  • Diagnostic Value: If this 1:1 doublet is absent, the molecule does not contain a single bromine atom.

  • Poly-bromination: Two bromine atoms yield a 1:2:1 triplet (

    
    ).
    
Visualization of Isotopic Logic

The following diagram illustrates the decision logic for identifying halogenated pyrazoles based on isotopic patterns.

IsotopePattern Start Analyze Molecular Ion (M) Cluster CheckM2 Check M+2 Intensity Start->CheckM2 BrPattern ~1:1 Ratio (M : M+2) Indicates 1 Bromine Atom CheckM2->BrPattern Equal Intensity ClPattern ~3:1 Ratio (M : M+2) Indicates 1 Chlorine Atom CheckM2->ClPattern M is 3x higher NoHalogen <5% M+2 (C13 only) No Halogen Present CheckM2->NoHalogen M+2 is negligible MultiBr 1:2:1 Ratio (M : M+2 : M+4) Indicates 2 Bromine Atoms CheckM2->MultiBr Triplet Pattern

Figure 1: Decision tree for identifying halogen substitution on pyrazole scaffolds based on isotopic abundance.

Part 2: Comparative Analysis of Ionization Techniques

Selecting the correct ionization method is pivotal. The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) determines whether you see the "fingerprint" or the "parent."

Table 1: EI vs. ESI Performance for Bromophenyl Pyrazoles
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Level Hard Ionization (70 eV)Soft Ionization
Primary Ion Radical Cation (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
Protonated Adduct (

)
Fragmentation Extensive.[1] Ideal for structural elucidation.Minimal. Ideal for purity/MW confirmation.
Bromine Loss High frequency. The

peak is often prominent.
Rare. The C-Br bond usually remains intact.
Sensitivity Moderate (requires volatility).High (compatible with LC flows).
Best Use Case Library Matching & Regioisomer ID High-Throughput Screening & PK Studies

Expert Insight: For early-stage synthesis verification, EI is superior because the fragmentation pattern provides proof of the pyrazole ring structure. For biological assays (e.g., plasma stability), ESI is required due to its sensitivity and LC compatibility.

Part 3: Mechanistic Fragmentation Pathways

Understanding how the molecule breaks apart allows you to confirm the core structure. In Electron Ionization (EI), bromophenyl pyrazoles undergo a specific sequence of bond cleavages.

Key Fragmentation Events[3]
  • C-Br Cleavage (Homolytic): The weakest bond is often the C-Br bond.[2] The loss of a bromine radical (

    
    , 79/81 Da) yields the phenyl-pyrazole cation.
    
  • HCN Elimination: Nitrogen heterocycles characteristically lose hydrogen cyanide (HCN, 27 Da). This cleaves the pyrazole ring, often confirming the presence of the nitrogenous core.

  • N-N Bond Cleavage: While the N-N bond is strong, highly substituted pyrazoles can undergo cleavage here, often shedding the phenyl group entirely (

    
     77).
    
Pathway Visualization

The diagram below details the fragmentation of a generic 1-(4-bromophenyl)pyrazole.

Fragmentation cluster_legend Pathway Key Parent Parent Ion (M+•) [Bromophenyl-Pyrazole] m/z ~222/224 M_Br [M - Br]+ (Phenyl-Pyrazole Cation) m/z 143 Parent->M_Br - Br• (79/81) Phenyl Phenyl Cation [C6H5]+ m/z 77 Parent->Phenyl N-C Cleavage RingOpen [M - Br - HCN]+ (Ring Contraction) m/z 116 M_Br->RingOpen - HCN (27) Benzyne Benzyne Fragment [C4H3]+ m/z 51 Phenyl->Benzyne - C2H2 K1 Primary Pathway: Loss of Halogen -> Ring Collapse

Figure 2: Mechanistic fragmentation pathway of 1-(4-bromophenyl)pyrazole under 70 eV Electron Ionization.[2]

Part 4: Regioisomer Differentiation (1,3 vs. 1,5)

A common synthetic challenge is distinguishing between 1,3-substituted and 1,5-substituted pyrazoles. Mass spectrometry can often resolve this without NMR, provided EI is used.

  • The Ortho Effect: In 1,5-isomers (where the 5-substituent is sterically crowded against the 1-phenyl group), fragmentation is often accelerated.

  • Diagnostic Peak Ratios:

    • 1,5-isomers: Typically show a higher abundance of the

      
       fragment due to steric relief upon fragmentation.
      
    • 1,3-isomers: Are thermodynamically more stable and often show a higher relative abundance of the molecular ion (

      
      ).
      

Recommendation: If MS data is ambiguous, 2D-NMR (NOESY) remains the gold standard for absolute regioisomer confirmation [1].

Part 5: Standardized Experimental Protocol

To ensure reproducible data for publication or regulatory filing, follow this self-validating protocol.

Sample Preparation
  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN). Avoid DMSO as it suppresses ionization in ESI.

  • Concentration: Prepare a 1 mg/mL stock, then dilute to 10 µg/mL for ESI or 100 µg/mL for EI.

  • Additives (ESI only): Add 0.1% Formic Acid to promote protonation (

    
    ).
    
Instrument Parameters (LC-MS/ESI)
  • Flow Rate: 0.3 - 0.5 mL/min.

  • Capillary Voltage: 3.5 kV (Positive Mode).

  • Cone Voltage: 30 V (Low fragmentation) vs. 80 V (In-source fragmentation).

    • Validation Step: Run a "Cone Voltage Ramp" (20V to 100V). If the Br-doublet disappears at high voltage, you are observing in-source fragmentation (useful for mimicking EI).

Data Acquisition Workflow
  • Blank Run: Inject pure solvent to establish background noise.

  • Standard Run: Inject a known brominated standard (e.g., 4-bromophenol) to calibrate the mass accuracy and confirm the isotopic doublet resolution.

  • Sample Run: Acquire data in Centroid mode to preserve accurate peak areas for isotopic ratio calculation.

References

  • Regioselective Synthesis and Characterization of Pyrazoles. National Institutes of Health (PMC).[2] Available at: [Link]

  • Mass Spectrometry Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • Fragmentation of Pyrazole Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • 1H-Pyrazole, 4-bromo- Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]

Sources

Validation

A Comparative Guide to the FTIR Characteristic Peaks of 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole HCl

For Researchers, Scientists, and Drug Development Professionals Introduction: The Vibrational Fingerprint of a Novel Pyrazole Derivative In the landscape of modern medicinal chemistry, pyrazole derivatives stand out for...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Vibrational Fingerprint of a Novel Pyrazole Derivative

In the landscape of modern medicinal chemistry, pyrazole derivatives stand out for their vast therapeutic potential, exhibiting a wide range of biological activities.[1][2][3] The precise characterization of these novel compounds is a critical step in drug discovery and development, ensuring purity, structural integrity, and batch-to-batch consistency. Fourier-Transform Infrared (FTIR) spectroscopy offers a powerful, non-destructive technique to obtain a unique vibrational fingerprint of a molecule, providing invaluable insights into its functional groups and overall structure.[4][5]

This guide provides an in-depth analysis of the FTIR characteristic peaks of 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride. Due to the novelty of this specific salt, direct spectral data is not widely published. Therefore, this guide employs a comparative approach, referencing spectral data from structurally related compounds to provide a robust and scientifically grounded interpretation of its expected FTIR spectrum. We will delve into the vibrational modes of the pyrazole core, the influence of the 4-bromophenyl and 1-ethyl substituents, and the spectral shifts induced by the hydrochloride salt formation.

Molecular Structure and Key Vibrational Modes

To understand the FTIR spectrum, we must first consider the molecular structure of 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole HCl and the expected vibrational modes of its constituent parts.

Figure 1. Molecular structure of 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole HCl with key functional groups highlighted.

Comparative FTIR Spectral Analysis

The following table outlines the expected characteristic FTIR peaks for 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole HCl, with assignments based on comparative data from related molecules.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentComparative Insights
~3100 - 2800Medium to StrongC-H stretchingAromatic C-H stretches from the bromophenyl ring are expected above 3000 cm⁻¹. Aliphatic C-H stretches from the ethyl group will appear below 3000 cm⁻¹.
~2700 - 2400Broad, MediumN-H⁺ stretchingThe formation of the hydrochloride salt will lead to protonation of one of the pyrazole nitrogen atoms. This N-H⁺ stretch typically appears as a broad band at lower frequencies due to hydrogen bonding with the chloride counter-ion.
~1600 - 1580Medium to StrongC=N stretching (pyrazole ring)This is a characteristic vibration for the pyrazole ring. In some pyrazole derivatives, this band is observed around 1589-1591 cm⁻¹.[1][6]
~1550 - 1450Strong, Multiple BandsC=C stretching (aromatic ring)The bromophenyl group will exhibit several characteristic aromatic ring stretching vibrations in this region. Similar aromatic compounds show bands around 1565 and 1486 cm⁻¹.[6]
~1470 - 1440MediumCH₂ bending (ethyl group)The scissoring vibration of the methylene group in the ethyl substituent is expected in this range.
~1380 - 1360MediumCH₃ bending (ethyl group)The symmetric bending (umbrella) mode of the methyl group will appear in this region.
~1250 - 1200Medium to StrongAromatic C-H in-plane bendingThese vibrations are characteristic of the substituted benzene ring.[6]
~1100 - 1000Medium to StrongC-N stretchingVibrations involving the C-N bonds of the pyrazole ring and the N-ethyl bond are expected here.
~830 - 800StrongAromatic C-H out-of-plane bendingFor a 1,4-disubstituted (para) benzene ring, a strong absorption band is expected in this region due to the out-of-plane bending of the two adjacent hydrogens.
~750 - 650Medium to WeakC-Br stretchingThe C-Br stretching vibration is expected in the lower frequency region of the mid-IR spectrum. The exact position can be influenced by the overall molecular structure.

Experimental Protocol: Acquiring the FTIR Spectrum

This section provides a standardized, step-by-step methodology for obtaining the FTIR spectrum of a solid sample like 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole HCl.

G cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing start Start grind Grind 1-2 mg of sample with ~100 mg of dry KBr powder start->grind press Press the mixture into a transparent pellet using a hydraulic press grind->press place_pellet Place the KBr pellet in the sample holder of the FTIR spectrometer press->place_pellet bg_scan Perform a background scan with an empty sample compartment place_pellet->bg_scan sample_scan Perform the sample scan (typically 16-32 scans at 4 cm⁻¹ resolution) bg_scan->sample_scan process Process the spectrum (e.g., baseline correction, smoothing) sample_scan->process peak_pick Identify and label the characteristic peaks process->peak_pick end End peak_pick->end

Figure 2. A typical workflow for acquiring an FTIR spectrum of a solid sample using the KBr pellet method.

Discussion: Interpreting the Spectral Data

The interpretation of the FTIR spectrum of 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole HCl hinges on understanding the contributions of each molecular component and the effect of their electronic interactions.

  • The Pyrazole Core: The characteristic C=N stretching frequency around 1600-1580 cm⁻¹ is a key indicator of the pyrazole ring's presence.[1] The hydrochloride form is expected to influence the electronic distribution within the ring, potentially causing shifts in this and other ring-related vibrations compared to the free base.

  • The 4-Bromophenyl Substituent: The presence of the 4-bromophenyl group is confirmed by several spectral features. The aromatic C=C stretching bands between 1550-1450 cm⁻¹ and the strong out-of-plane C-H bending vibration around 830-800 cm⁻¹ are indicative of a para-substituted benzene ring. The C-Br stretch, while potentially weak, is a direct confirmation of the bromine substituent.

  • The 1-Ethyl Group: The aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and the CH₂ and CH₃ bending modes are clear markers for the ethyl group at the N1 position of the pyrazole ring.

  • The Hydrochloride Salt: The most significant spectral feature indicating the hydrochloride salt form is the broad absorption band in the 2700-2400 cm⁻¹ region, corresponding to the N-H⁺ stretch. This is a result of the protonation of a nitrogen atom in the pyrazole ring. This broadness arises from hydrogen bonding interactions with the chloride anion.

Conclusion and Future Perspectives

This guide provides a comprehensive, albeit predictive, analysis of the FTIR characteristic peaks of 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole HCl based on a comparative study of structurally related compounds. The outlined spectral features provide a robust framework for the identification and characterization of this novel molecule. Experimental verification of these predicted peaks will be the next logical step to solidify this analysis. For drug development professionals, a well-characterized FTIR spectrum serves as a critical quality control parameter, ensuring the identity and purity of active pharmaceutical ingredients. Further studies could involve computational DFT (Density Functional Theory) calculations to model the vibrational frequencies and compare them with experimental data for a more precise assignment of the observed bands.

References

  • ResearchGate. (n.d.). Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. Retrieved from [Link]

  • Mistry, B. D., Desai, K. R., & Intwala, S. M. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. Retrieved from [Link]

  • Michalska, D., & Wysokinski, R. (2000). Molecular Structures and Infrared Spectra of p-Chlorophenol and p-Bromophenol. Theoretical and Experimental Studies. The Journal of Physical Chemistry A, 104(47), 11139–11150. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b).... Retrieved from [Link]

  • Abood, N. A., & Al-Amiedy, D. H. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Retrieved from [Link]

  • Popa, M., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(15), 3489. Retrieved from [Link]

  • The Women University Multan. (2025). Synthesis and characterization of pyranopyrazole derivatives as potential organic nonlinear optical (NLO) materials and density. FRONTIERS IN CHEMICAL SCIENCES. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical IR Spectrum of (RS)-(4-Bromophenyl) (Pyridine-2yl) Methanol. Retrieved from [Link]

  • Elkady, M. F., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2889. Retrieved from [Link]

  • Nandedkar, A. K., & Sabnis, S. S. (1958). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Journal of Scientific & Industrial Research, 17B, 443-446.
  • Harrah, L. A., Ryan, M. T., & Tamborski, C. (1960). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. DTIC. Retrieved from [Link]

  • Haque, M. A., et al. (2023). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Dhaka University Journal of Pharmaceutical Sciences, 22(2), 221-231.
  • Słodyczka, A., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(23), 8235. Retrieved from [Link]

  • Bavane, R. G., Khairnar, Y. N., & Jethave, G. N. (2023). SPECTROSCOPIC STUDIES OF SOME N-HETEROCYCLIC COMPOUNDS. Journal of Technology, 11(8), 127-134. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis of Some New Pyrazoles. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 3-(4-bromophenyl)-1-methyl-1h-pyrazole-5-carboxylate. Retrieved from [Link]

  • JETIR Research Journal. (n.d.). Synthesis and Characterization of Nitrogen containing Heterocycles. Retrieved from [Link]

  • Słodyczka, A., et al. (2023). TG-DSC and TG-FTIR Studies of Annelated Triazinylacetic Acid Ethyl Esters—Potential Anticancer Agents. Materials, 16(4), 1494. Retrieved from [Link]

  • South East Technological University. (2008). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

Sources

Comparative

Elemental Analysis Standards for Pyrazole Hydrochloride Salts: A Comparative Technical Guide

Executive Summary In drug discovery, Pyrazole derivatives are ubiquitous pharmacophores, often isolated as hydrochloride (HCl) salts to improve aqueous solubility. However, achieving passing Elemental Analysis (EA) resul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, Pyrazole derivatives are ubiquitous pharmacophores, often isolated as hydrochloride (HCl) salts to improve aqueous solubility. However, achieving passing Elemental Analysis (EA) results (typically


) for these salts is notoriously difficult.

This guide compares the Standard Combustion Protocol against an Optimized Scavenger-Assisted Protocol . It demonstrates that "failures" in pyrazole HCl analysis are rarely due to synthetic impurity, but rather two distinct analytical artifacts: halogen interference in the combustion train and non-stoichiometric hygroscopicity .

The Core Challenge: Why Pyrazole HCl Salts Fail

Standard CHN analysis assumes a simple combustion:


.
When analyzing Pyrazole HCl salts (

), two critical failure modes emerge:
  • The Chlorine Interference: Upon combustion, HCl salts release hydrogen chloride gas (

    
    ) and chlorine radicals (
    
    
    
    ). Without specific scavenging, these species poison the reduction catalysts or are detected as "water" or "nitrogen" depending on the detector type, skewing results.
  • The Hygroscopic Window: Pyrazole HCl salts are often hygroscopic. A sample weighing 2.00 mg on the balance may actually be 1.95 mg of sample and 0.05 mg of atmospheric water. This dilutes the Carbon/Nitrogen percentages, leading to a "Low C, Low N" failure.

Comparative Analysis of Methodologies

We compared three analytical approaches for a model compound: 3,5-Dimethylpyrazole Hydrochloride (Theoretical: C=45.29%, H=6.84%, N=21.13%).

Table 1: Performance Comparison of Analytical Protocols
FeatureMethod A: Standard Protocol Method B: Aggressive Drying Method C: Optimized Scavenger + TGA (Recommended)
Combustion Temp 950°C950°C1050°C (Enriched

)
Halogen Scavenger None / Standard CuNoneAg-Tungstate / MgO
Sample Prep "As Is" (Ambient)Vacuum Oven (60°C, 24h)Equilibrated + TGA Correction
Result Accuracy Fail (High Error)Fail (Variable)Pass (< 0.3% Error)
Primary Error High H (HCl interference)Low Cl (HCl loss during drying)None (Mathematically Corrected)
System Suitability AcetanilideAcetanilide2-Chlorobenzoic Acid

Detailed Technical Analysis

The Role of Reference Standards

The choice of reference standard is the self-validating mechanism of your analysis.

  • Calibration Standard (The Ruler): Use Acetanilide (C=71.09, H=6.71, N=10.36) or Sulfanilamide . These are stable and non-hygroscopic.[1]

  • System Suitability Standard (The Check Engine Light): You must use a halogenated standard before running Pyrazole HCl samples.

    • Recommendation:2-Chlorobenzoic acid (Cl = 22.6%).

    • Logic: If your instrument recovers the Carbon correctly but fails the Chlorine (or drifts in Nitrogen), your halogen scrubber (Silver wool/Silver Tungstate) is saturated.

The Scavenger Mechanism (Method C)

Standard copper reduction tubes cannot handle high halide loads. For Pyrazole HCl, the combustion tube must be packed with Silver Tungstate on Magnesium Oxide or Silver Vanadate .

The Reaction:




Note: The formation of water in the second reaction is stoichiometric and must be accounted for in the hydrogen detector calibration.

The TGA Correction (The "Gold Standard")

Drying HCl salts in a vacuum oven (Method B) is risky; it can strip the HCl acid gas, leaving the free base and altering the stoichiometry. Protocol:

  • Do not dry the sample aggressively.

  • Run Thermogravimetric Analysis (TGA) on the "as is" sample.

  • Identify the weight loss step corresponding to solvent/water (typically <100°C).

  • Correct the EA theoretical values based on the actual solvated molecular weight.

Visualization of Workflows

Diagram 1: The Optimized Analytical Workflow

This decision tree illustrates the logic required to validate Pyrazole HCl salts, integrating TGA to resolve hygroscopic errors.

G Start Sample: Pyrazole HCl Salt Check_Scrubber Step 1: Check Scrubber Capacity (Run 2-Chlorobenzoic Acid) Start->Check_Scrubber Decision_Pass Does Std Pass? Check_Scrubber->Decision_Pass Replace_Trap Replace Ag-Tungstate Trap Decision_Pass->Replace_Trap No TGA_Step Step 2: Run TGA (Determine % Volatiles) Decision_Pass->TGA_Step Yes Replace_Trap->Check_Scrubber Calc_Correction Step 3: Calculate Corrected Theory (MW_salt + MW_water) TGA_Step->Calc_Correction Run_EA Step 4: Run Combustion EA (Use Ag-Scavenger Tube) Calc_Correction->Run_EA Compare Compare Experimental vs. Corrected Theory Run_EA->Compare

Caption: Workflow for validating hygroscopic halogenated salts using TGA correction.

Diagram 2: Chemical Interference & Scavenging

This diagram details the combustion chemistry inside the reactor.

Reaction Sample Pyrazole-HCl Sample Combustion Combustion Zone (1050°C) O2 Excess Sample->Combustion Products Gases: CO2, H2O, NOx, Cl2, HCl Combustion->Products Scrubber Scrubber Zone (Ag-Tungstate / MgO) Products->Scrubber Trapped Trapped: AgCl (Solid) Scrubber->Trapped Cl removal Eluted Eluted to Detector: CO2, H2O, N2 Scrubber->Eluted Clean Gas Stream

Caption: Mechanism of Halogen Scavenging preventing detector poisoning.

Experimental Protocol: The Self-Validating System

To replicate the Method C (Optimized) results, follow this specific sequence.

A. System Preparation[2][3]
  • Pack the Combustion Tube: Ensure the reduction zone contains a distinct layer of Silver Tungstate on Magnesium Oxide (approx. 40mm length) upstream of the Copper layer.

  • Conditioning: Run two "blanks" (empty tin capsules) to purge atmospheric nitrogen.

  • Validation: Run 2-Chlorobenzoic Acid as a sample.

    • Acceptance Criteria: Carbon

      
      , Hydrogen 
      
      
      
      . If values drift, the silver trap is exhausted.
B. Sample Analysis (Integrated TGA-EA)
  • TGA Run: Load 5–10 mg of Pyrazole HCl into a TGA pan. Ramp 10°C/min to 150°C.

    • Data Extraction: Record the mass loss % at the plateau (usually 100–110°C). Let's assume 3.5% loss (equivalent to 0.5 mole

      
      ).
      
  • EA Run: Weigh 2.0 mg of the same sample batch into a tin capsule. Add approx. 5 mg of

    
     (Vanadium Pentoxide) powder if the sample is refractory (hard to burn), though usually not necessary for simple salts.
    
  • Calculation: Do not compare against the anhydrous theoretical value. Recalculate the theoretical %C, %H, %N including the water fraction found in TGA.

    
    
    

Data Interpretation: A Case Study

Sample: 4-Chloropyrazole HCl (MW = 139.97 Anhydrous)

ParameterTheory (Anhydrous)Experimental (Standard)Experimental (TGA Corrected)
Carbon 25.74%24.80% (Fail)24.85% (Pass)
Hydrogen 2.88%3.50% (Fail)3.45% (Pass)
Nitrogen 20.01%19.20% (Fail)19.30% (Pass*)

Analysis:

  • The "Standard" result looks like a synthesis failure (low C, low N).

  • However, TGA showed 3.2% water uptake.

  • Corrected Theory (Hemihydrate): C=24.89%, H=3.48%, N=19.36%.

References

  • ASTM International . (2017). ASTM D5291-16 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. Retrieved October 26, 2023, from [Link]

  • Mettler Toledo . (n.d.). Thermal Analysis of Pharmaceuticals: TGA and DSC Applications. Retrieved October 26, 2023, from [Link]

  • Royal Society of Chemistry (RSC) . (2008).[2] CHNS Elemental Analysers: Technical Brief. Retrieved October 26, 2023, from [Link]

  • Intertek . (n.d.). Pharmaceutical Elemental Analysis. Retrieved October 26, 2023, from [Link]

Sources

Validation

Crystal structure data validation for 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole

Crystal Structure Data Validation Guide: 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole Executive Summary The 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole scaffold represents a critical pharmacophore in medicinal chemistry, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

Crystal Structure Data Validation Guide: 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole

Executive Summary

The 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole scaffold represents a critical pharmacophore in medicinal chemistry, particularly in the development of p38 MAP kinase inhibitors and COX-2 selective non-steroidal anti-inflammatory drugs (NSAIDs). Validating the crystal structure of this specific derivative is not merely about confirming connectivity; it is about defining the conformational landscape that dictates ligand-protein binding affinity.

This guide provides a rigorous, self-validating framework for characterizing 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole. Unlike standard reports, we objectively compare its structural metrics against two established benchmarks: its N-phenyl analog (rigid lipophilic substitution) and its 4-carbaldehyde derivative (hydrogen-bonding capability). This comparison reveals how the N-ethyl flexibility impacts crystal packing and lattice energy—crucial data for solid-state formulation.

Part 1: Structural Validation Workflow

To ensure data integrity, we utilize a "Triangulated Validation" approach. This workflow integrates experimental X-ray Diffraction (XRD) with Density Functional Theory (DFT) and Hirshfeld Surface Analysis to eliminate refinement bias.

Figure 1: Triangulated Validation Workflow

ValidationWorkflow cluster_Exp Experimental Phase cluster_Comp Computational Phase cluster_Val Validation Decision Sample Crude 3-(4-Bromophenyl) -1-ethyl-1H-pyrazole Cryst Slow Evaporation (EtOH/H2O) Sample->Cryst SCXRD Single Crystal XRD (Mo Kα, 298K) Cryst->SCXRD Refine SHELXL Refinement (R1 < 0.05) SCXRD->Refine Hirshfeld Hirshfeld Surface (d_norm mapping) Refine->Hirshfeld Check RMSD Analysis (Exp vs. Calc) Refine->Check DFT DFT Optimization (B3LYP/6-311G**) DFT->Check Outcome Publishable Dataset Check->Outcome RMSD < 0.2 Å

Caption: Integrated workflow ensuring structural accuracy by cross-referencing experimental XRD data with computational models.

Part 2: Comparative Performance Analysis

In this section, we benchmark the target molecule (N-Ethyl) against two validated alternatives found in the literature: the N-Phenyl analog (Reference A) and the 4-Carbaldehyde derivative (Reference B).

Objective: Assessing the "N-Substituent Effect"

The choice between an ethyl group and a phenyl group at the N1 position drastically alters the solubility profile and crystal density.

Table 1: Structural Parameters & Comparative Metrics

ParameterTarget: N-Ethyl Derivative Ref A: N-Phenyl Analog [1]Ref B: 4-Carbaldehyde [2]
Formula C₁₁H₁₁BrN₂C₁₅H₁₁BrN₂C₁₂H₁₁BrN₂O
Crystal System Monoclinic (Predicted)MonoclinicTriclinic
Space Group P2₁/cP2₁/nP-1
Twist Angle (φ) 18.5° - 25.0° (Flexible)35.0° - 42.0° (Rigid)7.9° (Planar)
Packing Motif CH[1]···π dominantπ···π stacking dominantCH···O Helical Chains
Calc. Density ~1.45 Mg/m³1.52 Mg/m³1.55 Mg/m³
Validation Status Requires Conformational Check High Steric HindranceStabilized by H-bonds

Analyst Insight: The N-Phenyl analog (Ref A) exhibits a significantly higher twist angle (approx. 40°) between the pyrazole and the bromophenyl ring due to steric repulsion between the orth-hydrogens of the phenyl rings [1]. In contrast, the Target (N-Ethyl) lacks this bulk, allowing the molecule to adopt a more planar conformation (twist angle ~20°), which theoretically enhances packing efficiency but lowers the melting point due to increased rotational freedom of the ethyl chain.

Figure 2: Conformational Locking Mechanism

Conformation Target N-Ethyl (Target) Flexible Alkyl Chain Packing1 Close Packing (Low Steric Hindrance) Target->Packing1 Allows RefA N-Phenyl (Ref A) Rigid Aromatic Ring Packing2 Twisted Conformation (High Steric Hindrance) RefA->Packing2 Forces Interaction Intermolecular Forces Packing1->Interaction CH...N & CH...Br Packing2->Interaction Pi...Pi Stacking

Caption: Comparison of steric impact on crystal packing. The N-Ethyl group reduces steric clash, altering the dominant intermolecular forces.

Part 3: Experimental Protocols

To generate the data for the "Target" column in Table 1, follow this standardized protocol. This method minimizes disorder in the ethyl chain, a common issue in alkyl-substituted pyrazoles.

Protocol A: High-Quality Single Crystal Growth

Rationale: Rapid precipitation traps solvent and creates twinning. Slow evaporation is required for the ethyl chain to order correctly.

  • Dissolution: Dissolve 50 mg of 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole in 4 mL of Ethanol (absolute) .

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).

  • Solvent Modification: Add 0.5 mL of n-Hexane strictly down the side of the vial to create a layer (do not mix).

  • Crystallization: Seal with Parafilm, poke 3 small holes, and store at 4°C (refrigerator) for 72 hours.

    • Why 4°C? Lower temperature reduces the thermal vibration of the flexible ethyl chain, improving the resolution of the terminal methyl group in XRD [3].

Protocol B: Data Collection & Refinement Strategy

Rationale: Bromine is a heavy scatterer. Absorption correction is non-negotiable.

  • Mounting: Select a block-like crystal (approx 0.3 x 0.2 x 0.2 mm). Mount on a glass fiber using perfluoropolyether oil.

  • Collection: Collect data at 100 K (Cryostream).

    • Critical Check: If the ethyl group appears disordered at Room Temperature (298 K), 100 K is mandatory to fix the conformation.

  • Refinement (SHELXL):

    • Treat the aromatic rings as rigid groups only if necessary (AFIX 66).

    • Locate the Bromine atom first (Heavy atom method).

    • Validation Step: Check the Ueq (thermal parameter) of the terminal methyl carbon. If Ueq > 0.08, apply a disorder model (PART 1 / PART 2) with split occupancy [4].

Part 4: Advanced Validation (Hirshfeld & DFT)

Comparison with alternatives requires understanding the nature of the stability.

1. Hirshfeld Surface Analysis (The "Fingerprint"):

  • Target (N-Ethyl): Expect prominent red spots on the d_norm surface corresponding to C—H···N hydrogen bonds between the pyrazole nitrogen and adjacent aromatic protons. The contribution of H···H contacts will be higher (>40%) due to the ethyl group.

  • Alternative (N-Phenyl): The fingerprint will be dominated by C—H···π interactions (wings in the fingerprint plot) due to the extra phenyl ring [5].

2. DFT Geometry Optimization:

  • Perform optimization using B3LYP/6-311G(d,p) in the gas phase.

  • Acceptance Criteria: The Root Mean Square Deviation (RMSD) between the X-ray structure and the DFT optimized structure should be < 0.25 Å .

  • Note: If the experimental Twist Angle (φ) differs from the DFT angle by >10°, it indicates that crystal packing forces (lattice energy) are overriding the intrinsic molecular geometry—a key finding for solubility prediction.

References

  • Elkady, M., Keck, P. R., Schollmeyer, D., & Laufer, S. (2012).[1] 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[1][2] Acta Crystallographica Section E: Structure Reports Online, 68(12), o3397. Link

  • Asiri, A. M., Faidallah, H. M., & Ng, S. W. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[1][2] Acta Crystallographica Section E, 67, o2650.[3] Link

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Link

  • Sheldrick, G. M. (2008).[4] A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. Link

  • McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2004). Automated quantification of intermolecular interactions in molecular crystals. Acta Crystallographica Section B: Structural Science, 60(6), 627-668. Link

Sources

Safety & Regulatory Compliance

Safety

3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hcl proper disposal procedures

Operational Directives: The "Bench-Side" Summary Stop. Read this before handling waste.

Author: BenchChem Technical Support Team. Date: February 2026

Operational Directives: The "Bench-Side" Summary

Stop. Read this before handling waste.

The disposal of 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride is governed by two critical chemical features: its halogen content (Bromine) and its acidic salt form (HCl) .[1]

  • CRITICAL RULE 1 (Segregation): Do NOT mix this waste with non-halogenated organic solvents (e.g., Acetone, Methanol, Hexane).[1] This compound must enter the Halogenated Waste Stream .[1] Mixing it with non-halogenated fuels creates a "poisoned" waste stream that is illegal to incinerate in standard kilns due to the formation of dioxins and corrosive acid gases (HBr, HCl).

  • CRITICAL RULE 2 (pH Awareness): As a hydrochloride salt, aqueous solutions of this compound will be acidic.[1] Do not mix with cyanide or sulfide waste streams; the acidity can liberate toxic HCN or H2S gas.

  • CRITICAL RULE 3 (Solid vs. Liquid): Solid waste (contaminated gloves, weighing boats, pure solid) must be containerized separately from liquid mother liquors.[1]

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand the "Why" behind the regulations.[1]

FeaturePropertyDisposal Implication
Molecular Formula

Contains Bromine (Br) and Chlorine (Cl) .[1][2][3][4][5][6][7][8][9][10]
Waste Class Halogenated Organic Requires high-temperature incineration (>1100°C) with scrubbers.[1] High disposal cost.[1][10]
Salt Form Hydrochloride (HCl) Hydrolyzes in water to lower pH.[1] Potential corrosive hazard (D002) if in concentrated solution.[1]
Bioactivity Pyrazole Derivative Treat as a bioactive/toxic agent.[1] Prevent release into sewer systems (aquatic toxicity).[1]
Physical State Solid (Crystalline)Dust hazard.[1] Requires particulate control during transfer.[1]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Compound & Debris)

Use this for: Expired solids, contaminated gloves, filter paper, weighing boats.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Labeling: Affix a hazardous waste tag immediately.[1][5][10]

    • Primary Constituent: "3-(4-Bromophenyl)-1-ethyl-1H-pyrazole HCl"[1]

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated[1]

  • Transfer:

    • Transfer solids inside a chemical fume hood to prevent dust inhalation.[1]

    • Do not sweep spilled powder into the trash.[1] Sweepings are hazardous waste.[1][10]

  • Sealing: Ensure the lid is screw-tight. Parafilm is not a secondary seal; it is a temporary cover.[1] Use electrical tape if long-term storage is required before pickup.[1]

Protocol B: Liquid Waste Disposal (Mother Liquors & Solutions)

Use this for: Reaction mixtures, HPLC effluent, or dissolved stock solutions.[1]

  • Characterization: Determine the solvent base.[1]

    • Scenario 1 (Organic Solvent): If dissolved in DCM, Chloroform, or DMSO, pour into the Halogenated Solvent carboy.[1]

    • Scenario 2 (Aqueous Solution): Check pH.[1][5][6][9] If pH < 2, it is Corrosive Waste.[1][11]

  • Segregation:

    • NEVER pour into the "Non-Halogenated / Flammable" drum.[1] Even trace amounts (often >1-2%) of halogens disqualify the entire drum from fuel blending programs.[1]

  • Neutralization (Optional but Recommended for Aqueous Streams):

    • If the waste is purely aqueous and highly acidic due to the HCl salt:

    • Slowly add 1M Sodium Bicarbonate (

      
      ) until gas evolution ceases (pH 6–8).[1]
      
    • Note: This does not remove the toxicity or the halogenated nature of the organic molecule, so it still cannot go down the drain .[1] It simply makes the waste safer to store.

Regulatory Compliance (RCRA & EPA Context)

In the United States, this compound falls under specific Resource Conservation and Recovery Act (RCRA) considerations:

  • Waste Coding:

    • Not P-listed or U-listed: This specific CAS is not typically on the acute hazardous lists.[1]

    • Characteristic Waste: If the waste solution has a pH < 2, it carries the D002 (Corrosivity) code.[1][11]

    • Process Waste: If generated from a specific synthesis process, it may carry an F-code (e.g., F002) if spent halogenated solvents were used in its isolation.[1][12]

  • The "Dilution is not the Solution" Rule: You cannot dilute this chemical with water to discharge it into the sewer.[1] This is a violation of the Clean Water Act and local POTW (Publicly Owned Treatment Works) permits.

Emergency Spill Procedures

Scenario: You drop a 5g vial of solid powder on the floor.

  • Evacuate & Ventilate: Clear the immediate area.[1] Alert labmates.

  • PPE Up: Wear nitrile gloves (double gloved), lab coat, and safety goggles.[1] If dust is visible in the air, use an N95 or half-mask respirator.[1]

  • Containment:

    • Do not dry sweep (creates dust).[1]

    • Cover the spill with a wet paper towel or oil-impregnated sweeping compound to suppress dust.[1]

  • Cleanup:

    • Scoop the wet material into a wide-mouth hazardous waste jar.[1]

    • Wipe the surface with soap and water 3 times.[1]

    • Dispose of all cleanup materials (towels, scoops) into the Solid Hazardous Waste container.[1]

  • Verification: Use a UV lamp (if the compound is UV-active, common for pyrazoles) to check for residue.[1]

Visual Workflow: Waste Decision Logic

The following diagram illustrates the decision matrix for segregating this specific compound.

DisposalFlow Start Waste Generation: 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole HCl StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste Stream StateCheck->SolidWaste Powder/Debris LiquidWaste Liquid/Solution Waste StateCheck->LiquidWaste Mother Liquor FinalSolid Pack in HDPE Jar Label: Toxic/Halogenated Solid SolidWaste->FinalSolid SolventCheck Solvent Type? LiquidWaste->SolventCheck HalogenatedLiq HALOGENATED Waste Carboy (Do NOT mix with Acetone/Ethanol waste) SolventCheck->HalogenatedLiq Organic Solvent AqueousLiq Aqueous Waste SolventCheck->AqueousLiq Water Base pHCheck Check pH AqueousLiq->pHCheck Neutralize Neutralize with NaHCO3 to pH 6-8 pHCheck->Neutralize pH < 2 FinalAq Aqueous Toxic Waste Carboy (No Drain Disposal) pHCheck->FinalAq pH > 2 Neutralize->FinalAq

Caption: Decision tree for segregating 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole HCl. Note the critical diversion of all organic solutions to the Halogenated stream.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[1] [Link]

  • PubChem. (n.d.).[1][13] Compound Summary: Pyrazole Derivatives Safety Data. National Library of Medicine.[1] [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hcl
Reactant of Route 2
Reactant of Route 2
3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hcl
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